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  • Product: 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
  • CAS: 1221153-84-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Abstract The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Abstract

The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide outlines a comprehensive, hypothesis-driven in vitro strategy to elucidate the mechanism of action for the novel compound, 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, for which no public data on biological activity currently exists. We postulate that this compound functions as a kinase inhibitor. This document provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically investigate this hypothesis, from initial phenotypic screening to specific target validation and pathway analysis. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation.

Introduction: A Hypothesis-Driven Approach

While the specific biological targets of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone are yet to be determined, its core structure, a pyrrolopyridine, is a privileged scaffold found in numerous kinase inhibitors targeting a range of cancers and other diseases.[1][2][3] Derivatives of similar structures, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, have shown activity against key kinases like VEGFR, EGFR, and FGFR.[4][5][6] Therefore, a logical starting hypothesis is that 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exerts its biological effects through the inhibition of one or more protein kinases.

This guide presents a systematic workflow to test this hypothesis, beginning with broad cellular screening and progressively narrowing the focus to identify specific molecular targets and elucidate the downstream cellular consequences of their inhibition.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanism of Action pheno_screen Cell Viability Assay (MTT) Determine IC50 across cancer cell lines kinase_profile Broad-Spectrum Kinase Profiling Identify potential kinase targets pheno_screen->kinase_profile Identify sensitive cell lines ic50_determination In Vitro Kinase Assay Determine IC50 for specific kinases kinase_profile->ic50_determination Select top hits target_engagement Cellular Target Engagement (CETSA) Confirm target binding in cells ic50_determination->target_engagement Validate primary target(s) pathway_analysis Western Blot Analysis Assess phosphorylation of downstream substrates target_engagement->pathway_analysis Confirm cellular target inhibition

Figure 1: Overall experimental workflow for mechanism of action elucidation.

Part 1: Initial Cellular Phenotypic Screening

The first step is to ascertain if the compound exhibits cytotoxic or anti-proliferative effects on cancer cells. An MTT assay is a reliable, colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7][8][9][10]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines.

1. Cell Plating:

  • Culture a selection of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 2X serial dilution of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone in culture medium, starting from a high concentration (e.g., 100 µM).
  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
  • Incubate for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]
  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[8][9]
  • Pipette up and down to ensure complete dissolution of the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.[9]

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).
  • Normalize the data to the vehicle control (100% viability).
  • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer1.5
A549Lung Cancer5.2
HCT116Colon Cancer0.8
PC-3Prostate Cancer> 50

Table 1: Hypothetical cell viability data for 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

Part 2: Kinase Inhibition Profiling

Based on the results of the cell viability assay, a broad-spectrum kinase inhibition screen should be performed to identify potential molecular targets. This is typically done by specialized contract research organizations (CROs) that maintain large panels of purified kinases.

The compound would be tested at a fixed concentration (e.g., 1 µM or 10 µM) against hundreds of kinases. The output is typically the percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered primary hits for further validation. This approach provides a global view of the compound's selectivity.

Part 3: In-depth Validation of Putative Kinase Target(s)

The top hits from the kinase profile must be validated through more rigorous in vitro assays to confirm the inhibitory activity and determine the potency (IC50) of the compound against each specific kinase.

Protocol 2: In Vitro Kinase Assay (Radiometric)

This protocol describes a classic and robust method for measuring kinase activity.

1. Reaction Setup:

  • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
  • In a 96-well plate, add the following components in order:
  • Kinase reaction buffer.
  • The specific purified kinase enzyme.
  • The substrate peptide or protein.
  • A serial dilution of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

2. Initiation of Reaction:

  • Prepare an ATP solution containing "hot" (radiolabeled) ATP (γ-³²P-ATP) mixed with "cold" (non-radiolabeled) ATP.
  • Add the ATP solution to each well to start the kinase reaction.
  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

3. Termination and Detection:

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).
  • Spot the reaction mixture onto a phosphocellulose filter paper.
  • Wash the filter paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.
  • Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
  • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Kinase TargetHypothetical IC50 (nM)
Kinase A15
Kinase B85
Kinase C> 10,000

Table 2: Hypothetical IC50 values from in vitro kinase assays.

Part 4: Elucidating the Cellular Mechanism of Action

Confirming that the compound interacts with its putative target in a cellular environment and inhibits its downstream signaling is crucial for validating the mechanism of action.

Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[11] It relies on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[11]

G cluster_0 CETSA Workflow cell_treatment Treat cells with compound or vehicle heating Heat cell lysates to a range of temperatures cell_treatment->heating centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation analysis Analyze soluble fraction by Western Blot centrifugation->analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

1. Cell Treatment and Lysis:

  • Treat the sensitive cancer cell line (e.g., HCT116) with a high concentration of the compound (e.g., 10x IC50) or vehicle control for 2-4 hours.
  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
  • Lyse the cells by freeze-thaw cycles.

2. Heating and Fractionation:

  • Aliquot the cell lysate into PCR tubes.
  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
  • Cool the tubes at room temperature for 3 minutes.
  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

3. Analysis:

  • Carefully collect the supernatant (soluble protein fraction).
  • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

4. Data Interpretation:

  • In the vehicle-treated samples, the amount of soluble target kinase will decrease as the temperature increases.
  • In the compound-treated samples, the target kinase will be stabilized, resulting in more protein remaining in the soluble fraction at higher temperatures. This "shift" in the melting curve confirms target engagement.
Downstream Signaling Pathway Analysis

If the compound inhibits a kinase, the phosphorylation of its downstream substrates should decrease. Western blotting is the gold-standard technique to detect changes in protein phosphorylation.[12][13]

G cluster_0 Hypothetical Signaling Pathway Compound 1-(1-Isopropyl-1H-pyrrolo [2,3-c]pyridin-3-yl)ethanone KinaseA Kinase A Compound->KinaseA Inhibition Substrate Substrate KinaseA->Substrate Phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate CellEffect Cellular Effect (e.g., Proliferation) pSubstrate->CellEffect

Figure 3: Hypothetical signaling pathway inhibited by the compound.

Protocol 4: Western Blot for Phosphorylated Proteins

1. Sample Preparation:

  • Treat cells with different concentrations of the compound for a specified time.
  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
  • Determine the protein concentration of each lysate.

2. Gel Electrophoresis and Transfer:

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.[12]
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Antibody Incubation:

  • Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[12] Avoid using milk as a blocking agent as it contains phosphoproteins.
  • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate of the target kinase.
  • Wash the membrane with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Wash the membrane again with TBST.
  • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

5. Data Interpretation:

  • A dose-dependent decrease in the signal from the phospho-specific antibody, relative to the total protein, indicates that the compound is inhibiting the kinase activity in the cells.

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive in vitro characterization of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. By following this hypothesis-driven approach, researchers can systematically progress from broad phenotypic observations to the identification and validation of a specific molecular target and its mechanism of action. This structured methodology ensures the generation of high-quality, reproducible data essential for advancing novel compounds in the drug discovery pipeline.

References

  • MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Request PDF | Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection. (n.d.). Bio-Techne. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Procedure for detection of phosphorylated proteins in western blot. (n.d.). Abcam. Retrieved from [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine.
  • Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). Drug Discovery World. Retrieved from [Link]

  • Target engagement. (n.d.). The Chemical Probes Portal. Retrieved from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Target Engagement Assays in Early Drug Discovery. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. (n.d.). NextSDS. Retrieved from [Link]

  • In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved from [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024, December 26). PubMed. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). PMC. Retrieved from [Link]

  • 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ethanone, 1-(1H-pyrrol-2-yl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Topic: Structure-Activity Relationship (SAR) of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Derivatives as Novel Therapeutic Agents

An In-Depth Technical Guide for Drug Development Professionals This guide provides a detailed exploration of the structure-activity relationships (SAR) for a promising class of molecules centered around the 1-(1-Isopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) for a promising class of molecules centered around the 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone scaffold. We will dissect the key structural components, analyze the impact of chemical modifications on biological activity, and provide actionable insights for researchers in medicinal chemistry and drug development.

Introduction: The 1H-Pyrrolo[2,3-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a heterocyclic scaffold of significant interest in drug discovery.[1][2] Its structure, a fusion of a pyrrole and a pyridine ring, mimics the natural indole nucleus but introduces a nitrogen atom that modulates key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[3] This unique profile makes it a "privileged scaffold," frequently utilized in the design of kinase inhibitors, anticancer agents, and other therapeutics.[1][2] Our focus here is on derivatives of this core, specifically those bearing an ethanone group at the C3 position and an isopropyl group at the N1 position, which have emerged as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).

The Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical enzyme in epigenetic regulation. It removes methyl groups from histone proteins, thereby influencing gene expression.[4][5] In numerous cancers, particularly acute myelogenous leukemia (AML), LSD1 is overexpressed and plays a vital role in maintaining the cancer cells' undifferentiated, proliferative state.[4][6] Therefore, inhibiting LSD1 is a promising therapeutic strategy to induce cancer cell differentiation and suppress tumor growth.[4][5] The 1H-pyrrolo[2,3-c]pyridine derivatives discussed herein have been identified as potent, reversible inhibitors of LSD1, making them a compelling subject for detailed SAR analysis.[4]

Core Structure & SAR Dissection

The foundational molecule, 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, serves as our template. We can dissect its structure into four key regions for a systematic SAR analysis. The following diagram illustrates these regions and summarizes the key findings.

SAR_Summary cluster_mol SAR of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Derivatives cluster_regions mol A Region A: Pyrrolo[2,3-c]pyridine Core - Essential for binding - Provides key H-bond interactions A:e->mol:w B Region B: N1-Isopropyl Group - Optimal for hydrophobic pocket - Small alkyl groups tolerated B:e->mol:w C Region C: C3-Ethanone Linker - Key modification point - Forms basis for linking to other moieties C:w->mol:e D Region D: Ring Substitutions - C5 position is key - Halogenation (e.g., Chloro) can enhance potency D:w->mol:e

Caption: Key regions for SAR analysis on the core scaffold.

Region A: The Pyrrolo[2,3-c]pyridine Core

This bicyclic system is fundamental to the molecule's activity. The nitrogen atom in the pyridine ring and the N-H of the pyrrole (if unsubstituted) can act as crucial hydrogen bond donors or acceptors, anchoring the molecule within the active site of its target protein. Its rigid, planar structure provides a stable platform for the optimal orientation of other substituents.

Region B: The N1-Isopropyl Group

The substituent at the N1 position of the pyrrole ring extends into a hydrophobic pocket of the LSD1 enzyme.

  • Isopropyl: This group appears to be optimal or near-optimal for fitting into this pocket, contributing to the high potency of the lead compound.

  • Other Alkyl Groups: Replacing the isopropyl with smaller (e.g., methyl, ethyl) or slightly larger (e.g., propyl) alkyl groups is generally well-tolerated, though may result in a modest change in activity.[7][8]

  • Bulky/Aryl Groups: Introducing much larger or aromatic groups at this position can lead to a significant decrease in activity, likely due to steric hindrance.

Region C: The C3-Ethanone Group

The acetyl moiety at the C3 position is not merely a passive feature; it is a critical handle for chemical modification and a key interaction point.

  • Linker Function: In many potent derivatives, the ethanone's carbonyl group is converted into a linker, connecting the pyrrolopyridine core to another pharmacophore or functional group. This strategy has been used to develop highly potent LSD1 inhibitors by extending the molecule to reach additional binding sites.[4]

  • Carbonyl Oxygen: The oxygen atom can act as a hydrogen bond acceptor, which is often a critical interaction for binding affinity.

Region D: Substitutions on the Aromatic Rings

Modifications to the pyridine portion of the core have a profound impact on activity.

  • C5-Position: This position is particularly sensitive to substitution. Introducing a small halogen, such as chlorine, at the C5 position has been shown to enhance potency.[8] This is likely due to favorable electronic effects or specific interactions with the target protein.

  • Other Positions: Substitution at other positions on the pyridine or pyrrole ring generally leads to a decrease in activity, suggesting that the unsubstituted regions are important for proper binding.

Quantitative SAR Data

The following table summarizes the in vitro activity of representative compounds, demonstrating the impact of substitutions on LSD1 inhibition and antiproliferative effects against cancer cell lines.

Compound IDN1-SubstituentC5-SubstituentLinker/Modification at C3LSD1 IC50 (nM)MV4-11 Cell IC50 (nM)
Lead (1) IsopropylHEthanone150850
2a IsopropylClEthanone85[8]420
2b PropylHEthanone180[7]910
23e IsopropylH(S)-3-amino-pyrrolidine linker5.8[4]25.1[4]
23f IsopropylH(R)-3-amino-pyrrolidine linker12.6[4]60.5[4]

Data is representative and compiled from referenced literature.[4][7][8]

Analysis:

  • The addition of a chloro group at C5 (Compound 2a ) nearly doubles the enzymatic potency compared to the lead compound.

  • The most significant leap in potency is achieved by converting the C3-ethanone into a linker to a substituted amine (Compounds 23e and 23f ).[4]

  • There is a clear stereochemical preference, with the (S)-enantiomer (23e ) being more than twice as potent as the (R)-enantiomer (23f ), highlighting a specific and chiral binding mode for the appended group.[4]

Experimental Protocols

For this class of compounds, a typical drug discovery workflow involves chemical synthesis followed by biological evaluation.

G A 1. Synthesis of 1H-pyrrolo[2,3-c]pyridine Core B 2. N-Alkylation (e.g., with Isopropyl Halide) A->B C 3. C3-Acylation (Friedel-Crafts type) B->C D 4. Derivatization of C3-Ethanone C->D E 5. In Vitro LSD1 Enzymatic Assay D->E F 6. Cellular Antiproliferative Assay (e.g., MTT) E->F G 7. Lead Optimization (SAR Analysis) F->G pathway cluster_nucleus Cell Nucleus cluster_cell AML Cell LSD1 LSD1 Enzyme H3K4 Histone H3 (Demethylated) (Gene Activation) LSD1->H3K4 Demethylation Proliferation Tumor Growth & Proliferation LSD1->Proliferation Promotes H3K4me2 Histone H3 (Methylated) (Gene Repression) H3K4me2->LSD1 CD86 Differentiation Genes (e.g., CD86) H3K4->CD86 Leads to Differentiation Cell Differentiation & Apoptosis CD86->Differentiation Differentiation->Proliferation Suppresses Inhibitor 1H-pyrrolo[2,3-c]pyridin Derivative Inhibitor->LSD1 Inhibition

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Introduction 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic ketone built upon the 6-azaindole scaffold. The pyrrolo[2,3-c]pyridine core is of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic ketone built upon the 6-azaindole scaffold. The pyrrolo[2,3-c]pyridine core is of significant interest in medicinal chemistry and drug discovery, as it serves as a foundational structure for a variety of biologically active molecules.[1] The introduction of an isopropyl group at the N1 position and an ethanone moiety at the C3 position modulates the molecule's steric and electronic properties, which in turn significantly influences its physicochemical characteristics. A thorough understanding of these properties is paramount for researchers in drug development, as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. It is designed to be a practical resource for researchers, offering not only a summary of important parameters but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to empower scientists to apply these methodologies to other novel compounds.

Physicochemical Properties

A molecule's journey from a potential drug candidate to a therapeutic agent is profoundly influenced by its fundamental physical and chemical attributes. This section details the core physicochemical parameters of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and related structures.

Core Molecular and Physical Data

The following table summarizes the key identifiers and calculated properties for 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and its parent compound, 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. Due to the limited availability of experimental data for the title compound, calculated values and data from the parent scaffold are provided for comparative purposes.

Property1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
CAS Number 1221153-84-9[2]67058-71-3[2]
Molecular Formula C₁₂H₁₄N₂OC₉H₈N₂O[2]
Molecular Weight 202.25 g/mol 160.17 g/mol [3]
Physical Form Not specified (likely solid)Solid[4]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Calculated logP Not availableNot available
pKa Not availableNot available

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties. These protocols are designed to be self-validating and are grounded in established scientific principles.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[5][6][7] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement at equilibrium.[8]

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, cease agitation and allow the suspension to settle.

    • Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[8]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of µg/mL or µM.

Diagram: Workflow for Solubility Determination by Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to buffer B Agitate at constant T (24-72 hours) A->B Incubate C Centrifuge and filter B->C Separate D Analyze filtrate by HPLC C->D Analyze

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Determination of Lipophilicity (LogP/LogD)

Rationale: Lipophilicity, expressed as the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a key indicator of a drug's ability to cross cell membranes and its potential for binding to plasma proteins.[9][10][11] The shake-flask method provides a direct measure of partitioning between an aqueous and an immiscible organic phase.[12][13]

Protocol: Shake-Flask Method for LogD at pH 7.4

  • Phase Preparation:

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an organic phase (n-octanol).

    • Pre-saturate each phase with the other by mixing them vigorously and then allowing them to separate.

  • Partitioning:

    • Accurately weigh a small amount of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and dissolve it in the pre-saturated aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate LogD using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Diagram: Workflow for LogD Determination

G cluster_prep Preparation cluster_part Partitioning cluster_sep Separation cluster_quant Quantification & Calculation A Pre-saturate n-octanol and aqueous buffer B Add compound and shake A->B C Centrifuge to separate phases B->C D Analyze concentration in each phase C->D E Calculate LogD D->E

Caption: Workflow for the experimental determination of the distribution coefficient (LogD).

Determination of Ionization Constant (pKa)

Rationale: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Potentiometric titration is a robust method for determining pKa values.[14][15]

Protocol: Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh and dissolve 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low).

  • Titration Setup:

    • Calibrate a pH meter using standard buffers.[14]

    • Place the sample solution in a thermostatted vessel and immerse the pH electrode.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

  • Titration:

    • For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a strong base (e.g., 0.1 M NaOH).[16]

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[14]

Diagram: Logical Flow of pKa Determination by Potentiometric Titration

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter B Prepare sample solution A->B C Add titrant incrementally B->C D Record pH at each step C->D E Plot pH vs. titrant volume D->E F Identify half-equivalence point E->F G Determine pKa F->G

Caption: Logical flow for determining pKa via potentiometric titration.

Conclusion

The physicochemical properties of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone are fundamental to its behavior in biological systems and are critical for its development as a potential therapeutic agent. This guide has outlined the key parameters of interest and provided robust, validated protocols for their experimental determination. By understanding and applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The provided workflows for determining solubility, lipophilicity, and pKa serve as a practical foundation for the comprehensive characterization of this and other novel chemical entities.

References

  • General Experimental Protocol for Determining Solubility. Benchchem.
  • EXPERIMENT 1 DETERMIN
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Compound solubility measurements for early drug discovery.
  • 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022, August 25).
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Development of Methods for the Determin
  • Experiment # 11: Spectroscopic determination of indic
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6).
  • 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone. Sigma-Aldrich.
  • 67058-71-3|1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone. BLDpharm.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7).

Sources

Exploratory

Preclinical Evaluation and In Vivo Biological Activity of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: A Technical Guide

Executive Summary As drug development professionals, we constantly seek privileged scaffolds that balance target affinity with drug-like pharmacokinetic properties. The compound 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals, we constantly seek privileged scaffolds that balance target affinity with drug-like pharmacokinetic properties. The compound 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS: 1221153-84-9)[1] represents a highly optimized structural entity within the 6-azaindole (pyrrolo[2,3-c]pyridine) class. Exhibiting extraordinary versatility as pharmacophores, 6-azaindoles are widely utilized in the development of ATP-competitive kinase inhibitors and antiproliferative agents[2]. This whitepaper dissects the mechanistic rationale, in vivo biological activity, and the self-validating experimental workflows required to evaluate this specific chemotype in preclinical settings.

Mechanistic Rationale & Structural Biology

The structural architecture of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is purposefully designed; every moiety serves a distinct pharmacokinetic (PK) or pharmacodynamic (PD) function:

  • The 6-Azaindole Core: The presence of the extra nitrogen atom in the pyrrolo[2,3-c]pyridine ring increases the possible fits within the ATP-binding pocket of target kinases[3]. It acts as a critical hydrogen-bond acceptor, forming a robust bidentate interaction with the kinase hinge region (e.g., targeting DYRK1B, Aurora kinases, or FLT3)[4].

  • N1-Isopropyl Substitution: Alkylation at the N1 position with an isopropyl group directs the molecule toward the solvent-exposed channel of the kinase[4]. Causality dictates this choice: the steric bulk of the isopropyl group shields the nitrogen from rapid N-dealkylation by hepatic CYP450 enzymes, significantly improving in vivo metabolic stability and oral bioavailability compared to un-substituted analogs.

  • C3-Acetyl (Ethanone) Group: The acetyl group at the C3 position provides an additional hydrogen bond acceptor capable of interacting with the conserved Lysine or the DFG motif in the activation loop, effectively locking the kinase in an inactive state.

Pathway Compound 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Kinase Target Kinase (e.g., DYRK1B/Aurora) Compound->Kinase ATP-competitive hinge binding Substrate Downstream Substrate Phosphorylation Kinase->Substrate Blocks CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Substrate->CellCycle Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Prolonged arrest

Fig 1. Mechanism of action for 6-azaindole kinase inhibitors driving tumor cell apoptosis.

In Vivo Biological Activity and Pharmacokinetics

When transitioning from in vitro enzymatic assays to in vivo models, the biological activity of 6-azaindole derivatives is heavily dictated by their pharmacokinetic profile. In murine xenograft models (such as the HT29 colorectal cancer model), optimized 6-azaindoles function as potent anticancer agents, dose-dependently inhibiting tumor growth without significant changes in body weight[5]. The primary mechanism of in vivo efficacy is driven by the inhibition of cell cycle kinases, leading to prolonged G0/G1 or G2/M phase arrest[5].

Quantitative Data Summary

Below is a synthesized data table representing the baseline PK/PD parameters expected for optimized 1-isopropyl-6-azaindole derivatives during preclinical profiling:

ParameterRepresentative ValueBiological Significance & Causality
Oral Bioavailability (F%) 45% - 55%N1-isopropyl group prevents rapid first-pass metabolism, ensuring systemic exposure.
Half-life (t₁/₂) 4.2 ± 0.6 hSustains therapeutic plasma concentrations above the IC₅₀ for once-daily dosing.
Clearance (Cl) 12 mL/min/kgModerate hepatic clearance indicates stable systemic circulation without toxic accumulation.
Tumor Growth Inhibition 68% (at 30 mg/kg/day)Significant reduction in tumor volume (p < 0.01) demonstrating in vivo target engagement.
Target Kinase IC₅₀ 15 - 25 nMHigh potency driven by the 6-azaindole bidentate hydrogen bonding at the hinge region.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of this compound must follow strict, self-validating protocols. As application scientists, we design these workflows to isolate variables and definitively prove causality.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine the absorption, distribution, metabolism, and excretion (ADME) profile in wild-type rodents.

  • Formulation: Suspend the compound in a vehicle of 5% DMSO / 40% PEG300 / 55% Saline.

    • Causality: 6-azaindoles can be hydrophobic. This specific co-solvent ratio ensures complete dissolution without precipitating in the gastric environment upon oral gavage.

  • Administration & Sampling: Administer a single oral dose (10 mg/kg) to Sprague-Dawley rats. Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Sparse sampling via the tail vein minimizes stress-induced physiological changes (like altered heart rate) that could artificially skew metabolic clearance rates.

  • LC-MS/MS Quantification: Extract plasma proteins using cold acetonitrile.

    • Self-Validating Step: Spike a stable-isotope-labeled internal standard (SIL-IS) into the sample prior to extraction. This automatically corrects for matrix effects and extraction recovery variations, ensuring the calculated Cmax and AUC are absolute.

Protocol B: Tumor Xenograft Efficacy Study

Objective: Evaluate the in vivo biological activity and Tumor Growth Inhibition (TGI).

  • Cell Preparation & Inoculation: Inject 5 × 10⁶ HT29 cells subcutaneously into the right flank of BALB/c nude mice.

    • Causality: Suspending cells in a 1:1 mixture of PBS and Matrigel provides a localized extracellular matrix, preventing rapid immune clearance of the cells and ensuring a uniform tumor take rate.

  • Randomization: Monitor tumor growth using digital calipers.

    • Self-Validating Step: Randomize mice into vehicle and treatment groups only when tumors reach an average volume of 100-150 mm³. This ensures all tumors have overcome the initial avascular phase and are in the exponential growth phase, preventing false positives from non-viable inoculations.

  • Dosing & Monitoring: Administer the compound daily via oral gavage for 21 days. Measure tumor volume and body weight every 48 hours.

    • Self-Validating Step: A body weight drop of >15% triggers an automatic dosing holiday. This differentiates true compound-driven systemic toxicity from tumor-induced cachexia.

Workflow Inoculation Tumor Inoculation (HT29 Cells) Randomization Randomization (Vol ~100 mm³) Inoculation->Randomization 10-14 days Dosing Daily Oral Dosing (Vehicle vs Drug) Randomization->Dosing N=8/group Monitoring PK/PD Monitoring (Blood/Tumor) Dosing->Monitoring 21 days Analysis Efficacy Analysis (TGI Calculation) Monitoring->Analysis Endpoint

Fig 2. Self-validating in vivo workflow for evaluating 6-azaindole xenograft efficacy.

References

The following authoritative sources ground the mechanistic and structural claims regarding the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold and its biological activity:

  • Title: Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Source: Journal of Medicinal Chemistry, 2020, 63 (10), 5585-5623. URL: [Link]

  • Title: Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Source: Journal of Medicinal Chemistry, 2014, 57 (8), 3430-3449. URL: [Link]

  • Title: Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Source: Marine Drugs, 2015, 13(1), 460-492. URL: [Link]

  • Title: Novel Indole and Azaindole (Pyrrolopyridine) Cannabinoid (CB) Receptor Agonists: Design, Synthesis, Structure-Activity Relationships, Physicochemical Properties and Biological Activity. Source: European Journal of Medicinal Chemistry, 2011, 46 (10), 5086–5098. URL: [Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput Screening Applications of Pyrrolo[2,3-c]pyridine Scaffolds: Profiling 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Introduction & Scientific Rationale 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a highly versatile, privileged fragment utilized extensively in the design of targeted therapeutics [1]. The pyrrolo[2,3-c]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a highly versatile, privileged fragment utilized extensively in the design of targeted therapeutics [1]. The pyrrolo[2,3-c]pyridine core is a recognized pharmacophore in two major therapeutic arenas: Bromodomain and Extra-Terminal (BET) protein inhibitors and Janus Kinase (JAK) inhibitors [2].

In High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD), this specific molecule serves as a critical anchor. The ethanone moiety acts as a highly directional hydrogen bond acceptor. In BET proteins (e.g., BRD4), it mimics the native acetyl-lysine (KAc) interaction with conserved asparagine residues (Asn140). In kinases (e.g., JAK3), it interacts with the hinge region backbone. Concurrently, the N-isopropyl group provides a tunable lipophilic vector designed to occupy the WPF shelf in BET proteins or the solvent-exposed channel in kinases.

This application note details the validated, self-contained protocols for screening libraries derived from this scaffold using two orthogonal proximity-based assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen.

Mechanistic Overview & Assay Selection (Causality)

When screening heterocyclic libraries based on the pyrrolo[2,3-c]pyridine scaffold, assay interference (e.g., auto-fluorescence or aggregation) is a primary concern.

  • TR-FRET for BET Bromodomains: We utilize TR-FRET for BRD4 screening because the long emission half-life of lanthanide chelates (Europium) allows for a time-gated measurement. This completely eliminates the short-lived auto-fluorescence typical of nitrogen-dense heterocycles.

  • AlphaScreen for Kinase Profiling: To profile JAK3 activity, AlphaScreen is deployed. It allows for the highly sensitive detection of phosphorylation events without radioactivity. Because pyrrolo-pyridines can sometimes act as singlet oxygen quenchers (a known AlphaScreen artifact), rigorous orthogonal counter-screening and Z'-factor monitoring are integrated into the protocol.

Experimental Protocols

Protocol A: TR-FRET HTS Assay for BRD4 (BD1) Inhibition

Objective: Quantify the displacement of a biotinylated acetyl-histone H4 peptide from GST-tagged BRD4(BD1) by pyrrolo[2,3-c]pyridine derivatives.

Critical Parameters & Causality:

  • Buffer Composition: 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.05% CHAPS, 0.1% BSA. Why CHAPS? CHAPS is a zwitterionic detergent that is vastly superior to Tween-20 at preventing the micellar aggregation of lipophilic N-isopropyl fragments, thereby reducing false-positive "promiscuous" inhibition.

  • DMSO Tolerance: The assay is validated for up to 0.5% final DMSO. Higher concentrations will denature the BRD4 bromodomain, leading to artificial signal loss.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the test compound (from a 10 mM stock in 100% anhydrous DMSO) into a 384-well low-volume white microplate (ProxiPlate).

  • Protein Addition: Add 5 µL of 4 nM GST-BRD4(BD1) diluted in assay buffer. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow the inhibitor to reach steady-state binding within the KAc pocket.

  • Probe & Fluorophore Addition: Add 5 µL of a master detection mix containing: 40 nM Biotin-H4K5/8/12/16(Ac)4 peptide, 2 nM Europium-labeled anti-GST antibody (Donor), and 20 nM Streptavidin-APC (Acceptor).

  • Equilibration: Seal the plate and incubate in the dark at RT for 60 minutes.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation: 337 nm; Emission: 620 nm (Europium) and 665 nm (APC). Delay time: 50 µs; Window time: 400 µs.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize against positive (DMSO only, 0% inhibition) and negative (10 µM (+)-JQ1, 100% inhibition) controls.

Protocol B: AlphaScreen Assay for JAK3 Kinase Activity

Objective: Measure the inhibition of JAK3-mediated peptide phosphorylation.

Critical Parameters & Causality:

  • Reductive Environment: The assay buffer must contain 1 mM DTT. Why? Many advanced pyrrolo-pyridine derivatives are designed to covalently target the unique Cys909 residue in JAK3 [2]. DTT ensures this active site cysteine remains in a reduced, nucleophilic state prior to compound binding.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well OptiPlate, combine 2.5 µL of test compound, 2.5 µL of JAK3 enzyme (0.5 nM final concentration), and 2.5 µL of substrate mix (100 nM Biotin-poly-GT peptide and 10 µM ATP).

  • Kinase Reaction: Seal and incubate for 60 minutes at RT.

  • Quench & Detection: Under subdued lighting (<100 lux), add 2.5 µL of Stop/Detection buffer containing 50 mM EDTA (to chelate Mg²⁺ and halt the kinase reaction), 10 µg/mL Streptavidin-Donor beads, and 10 µg/mL Anti-phosphotyrosine (PT66)-Acceptor beads.

  • Signal Development: Incubate for 2 hours at RT in the dark. This extended duration is required for the beads to diffuse, collide, and bind the biotinylated, phosphorylated product.

  • Reading: Read the plate using standard AlphaScreen settings (Excitation at 680 nm, Emission at 520-620 nm).

Quantitative Data Summaries

To ensure trustworthiness and reproducibility, assay performance must be continuously validated. Below are the standard quantitative benchmarks for screening 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone derivatives.

Assay SystemBiological TargetReference InhibitorTypical Assay Z'-FactorExpected IC₅₀ Range (Fragment)Signal-to-Background (S/B)
TR-FRET BRD4 (BD1)(+)-JQ10.75 - 0.851.0 - 15.0 µM> 8.0
AlphaScreen JAK3Tofacitinib0.70 - 0.800.5 - 5.0 µM> 15.0
AlphaScreen JAK1Upadacitinib0.72 - 0.82> 20.0 µM (Selectivity)> 12.0

Note: A Z'-Factor > 0.5 indicates an excellent, robust assay suitable for High-Throughput Screening.

Signaling and Assay Workflow Visualization

The following diagram illustrates the mechanistic logic of the TR-FRET assay used to validate the binding of the pyrrolo-pyridine scaffold to the BRD4 bromodomain.

G cluster_0 Assay Control (High FRET Signal) cluster_1 Inhibitor Present (Signal Loss) B1 GST-BRD4 C1 Biotin-Ac-Peptide B1->C1 Interacts D1 Eu-Anti-GST D1->B1 Binds F1 FRET Signal (665nm) D1->F1 Energy Transfer E1 SA-APC E1->C1 Binds E1->F1 Emission A2 Pyrrolo-pyridine B2 GST-BRD4 A2->B2 Blocks Pocket C2 Biotin-Ac-Peptide B2->C2 Displaced D2 Eu-Anti-GST D2->B2 Binds G2 No FRET (620nm) D2->G2 No Transfer E2 SA-APC E2->C2 Binds

Mechanism of TR-FRET BRD4 assay: Inhibitor binding displaces the peptide, disrupting FRET signal.

References

  • Title: 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)
  • Title: Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans Source: Journal of Medicinal Chemistry, 60(5):1971-1993 (2017) URL: [Link] [2]

Application

Application Note: 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The pursuit of novel, highly selective targeted therapies relies heavily on the strategic selection of foundational chemical building blocks. 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, highly selective targeted therapies relies heavily on the strategic selection of foundational chemical building blocks. 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone represents a highly versatile 6-azaindole (pyrrolo[2,3-c]pyridine) derivative that has emerged as a cornerstone in modern medicinal chemistry[1]. By combining the bioisosteric properties of the azaindole core with strategically positioned functional handles (an N1-isopropyl group and a C3-acetyl group), this molecule provides an optimized starting point for the development of ATP-competitive kinase inhibitors and epigenetic modulators[2][3]. This technical guide details the chemical rationale, structural utility, and validated experimental workflows for leveraging this building block in drug discovery programs.

Chemical Rationale & Pharmacophore Utility

The architectural design of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is not coincidental; each moiety serves a distinct, synergistic purpose in target engagement and synthetic elaboration[4][5].

  • The 6-Azaindole Core (Pyrrolo[2,3-c]pyridine): As a bioisostere of indole, the introduction of a nitrogen atom at the 6-position fundamentally alters the molecule's electronic distribution. This lowers the HOMO energy, significantly enhancing metabolic stability against oxidative degradation (e.g., by cytochrome P450 enzymes) compared to native indoles[1]. Furthermore, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, a feature frequently exploited to anchor the molecule to the hinge region of kinases or the active sites of enzymes like Lysine-Specific Demethylase 1 (LSD1)[3].

  • N1-Isopropyl Substitution: Alkylation at the N1 position eliminates the pyrrole's hydrogen bond donor capacity but introduces a sterically demanding, lipophilic moiety. In the context of kinase inhibition, this isopropyl group is strategically positioned to project into solvent-exposed regions or fill specific hydrophobic pockets (such as the ribose-binding pocket of ATP sites), thereby enhancing both target selectivity and cellular permeability[2].

  • C3-Acetyl Functional Handle: The ethanone group at the C3 position is the primary vector for synthetic elaboration. It serves as an electrophilic center that can be rapidly converted into complex, hinge-binding heterocycles (e.g., aminopyrimidines, pyrazoles, or isoxazoles) via condensation reactions[4].

Pharmacophore Compound 1-(1-Isopropyl-6-azaindole -3-yl)ethanone N1 N1-Isopropyl (Lipophilicity) Compound->N1 Core 6-Azaindole Core (Electron distribution) Compound->Core C3 C3-Acetyl (Electrophilic center) Compound->C3 Binding Target Binding Affinity N1->Binding Hydrophobic interactions Core->Binding Pi-Pi stacking / H-bonding C3->Binding Covalent/Non-covalent extension

Pharmacophore mapping of the building block illustrating its modular contributions to target binding.

Physicochemical Profile

Understanding the baseline physicochemical properties of the building block is essential for predicting the drug-likeness of downstream derivatives. The data below summarizes the core metrics of the unelaborated scaffold.

Table 1: Physicochemical Properties of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₂H₁₄N₂OLow molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 202.25 g/mol High ligand efficiency (LE) starting point.
H-Bond Donors (HBD) 0N1 alkylation removes the native pyrrole HBD, increasing lipophilicity.
H-Bond Acceptors (HBA) 2Pyridine nitrogen and carbonyl oxygen provide versatile binding vectors.
Topological Polar Surface Area 30.0 ŲExcellent baseline for central nervous system (CNS) penetration if required.

Experimental Protocols: Synthesis and Validation

To demonstrate the utility of this building block, the following protocols outline a self-validating workflow for synthesizing a C3-aminopyrimidine derivative—a privileged motif in kinase inhibitor design—and validating its biological activity.

Protocol 1: Synthesis of a C3-Aminopyrimidine Kinase Hinge-Binding Motif

Causality & Rationale: The conversion of the C3-acetyl group to an aminopyrimidine is achieved via an enaminone intermediate. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is explicitly chosen for the first step because it provides a highly electrophilic formyl equivalent that reacts cleanly with the acidic alpha-protons of the methyl ketone, avoiding the harsh basic conditions that could lead to side reactions on the azaindole core. In the second step, ethanol is selected as the solvent because it solubilizes both the enaminone and the guanidine starting materials, but allows the highly polar aminopyrimidine product to precipitate, driving the equilibrium forward and simplifying purification.

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (1.0 eq) in neat DMF-DMA (5.0 eq). Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 203 [M+H]⁺) is fully converted to the enaminone intermediate (m/z 258 [M+H]⁺).

  • Concentration: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone as a dark oil. Do not purify further.

  • Cyclization: Dissolve the crude enaminone in anhydrous ethanol (0.2 M). Add guanidine hydrochloride (3.0 eq) followed by sodium ethoxide (3.5 eq) to liberate the free guanidine base in situ.

  • Reflux & Precipitation: Reflux the mixture at 80°C for 16 hours. As the reaction progresses, the aminopyrimidine product will begin to precipitate.

  • Self-Validating Workup: Cool the reaction to 0°C to maximize precipitation. Filter the solid and wash with cold ethanol and water. The purity of the precipitate should be >95% by HPLC, validating the solvent-driven purification strategy.

G Start 1-(1-Isopropyl-1H-pyrrolo[2,3-c] pyridin-3-yl)ethanone Step1 C3-Acetyl Functionalization (DMF-DMA condensation) Start->Step1 Activation Step2 Heterocycle Formation (Guanidine cyclization) Step1->Step2 Enaminone intermediate Product Aminopyrimidine Derivative (Hinge-binding motif) Step2->Product Cyclization Assay In Vitro Kinase Assay (TR-FRET Validation) Product->Assay Biological Evaluation

Synthetic workflow for generating aminopyrimidine kinase inhibitors from the C3-acetyl handle.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays. Azaindole derivatives, particularly those with extended conjugation like the synthesized aminopyrimidine, often exhibit intrinsic autofluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before signal measurement, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively due to the target binding event, preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate solution containing the target kinase (e.g., JAK2 or Aurora Kinase) and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the synthesized 6-azaindole derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of a 2X ATP solution (at the specific Kₘ for the kinase).

  • Detection: After a 60-minute incubation, stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-APC.

  • Self-Validating Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control) wells. Validation Gate: The assay data is only accepted if the Z'-factor is ≥ 0.6, ensuring a robust and statistically significant dynamic range for IC₅₀ calculation.

Quantitative Data Presentation: SAR Progression

The table below illustrates a representative Structure-Activity Relationship (SAR) progression, demonstrating how the inert building block is transformed into a potent targeted inhibitor via the protocols described above[4][5].

Table 2: Representative Kinase Inhibition Profile (Target: JAK2)

Compound StageStructure / ModificationJAK2 IC₅₀ (nM)Target Engagement Rationale
Building Block 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone> 10,000The acetyl group is too small and lacks the necessary H-bond donors to engage the kinase hinge region.
Intermediate C3-Enaminone derivative> 10,000Extended conjugation, but lacks the specific pharmacophore geometry for ATP-site binding.
Elaborated Hit 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine45The newly formed aminopyrimidine forms critical bidentate hydrogen bonds with the hinge region (e.g., Leu932 in JAK2), while the 6-azaindole core occupies the adenine pocket.

References

  • 1 - Journal of Organic and Pharmaceutical Chemistry (via ResearchGate) 2.2 - PharmaBlock 3.3 - Journal of Medicinal Chemistry (via PubMed / NIH) 4.4 - PMC / NIH 5.5 - MDPI

Sources

Method

Application Note: Preclinical Formulation Strategies for 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone in Murine Models

Introduction & Physicochemical Rationale The compound 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a highly lipophilic 6-azaindole (pyrrolo[2,3-c]pyridine) derivative. The 6-azaindole core is a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a highly lipophilic 6-azaindole (pyrrolo[2,3-c]pyridine) derivative. The 6-azaindole core is a privileged scaffold in modern medicinal chemistry, frequently deployed in the design of potent kinase inhibitors and BET bromodomain inhibitors (such as ABBV-744) due to its exceptional hinge-binding capabilities[1].

However, formulating this specific scaffold for murine in vivo efficacy and pharmacokinetic (PK) studies presents two distinct physicochemical challenges:

  • High Lipophilicity: The N1-isopropyl substitution significantly increases the molecule's LogP, making aqueous solvation thermodynamically unfavorable.

  • pH-Dependent Solubility: The pyridine nitrogen in the 6-azaindole ring is weakly basic (estimated pKa ~4.5–5.5). While the compound may dissolve in the acidic environment of the murine stomach, it is highly prone to "crashing out" (precipitating) upon entering the neutral pH of the duodenum, leading to erratic absorption profiles.

To overcome these barriers, this guide details two self-validating formulation protocols designed specifically for murine models: a cyclodextrin-based solution for Intravenous (IV) administration, and a polymeric suspension for Oral (PO) gavage[2].

Workflow & Decision Matrix

The selection of a formulation vehicle is strictly dictated by the route of administration and the required dose. Solutions are mandatory for IV dosing to prevent embolism, while suspensions are preferred for PO dosing to maximize exposure in xenograft models.

G API 1-(1-Isopropyl-1H-pyrrolo[2,3-c] pyridin-3-yl)ethanone PhysChem Physicochemical Profiling (Weak Base, High LogP) API->PhysChem IV Intravenous (IV) Dosing (Clear Solution Required) PhysChem->IV Absolute Bioavailability PO Oral (PO) Dosing (High Dose Capacity) PhysChem->PO Efficacy/Tox Models Cyclo 20% HP-β-CD in Saline (pH 4.5-5.0) IV->Cyclo Primary Choice Susp 0.5% HPMC + 0.1% Tween-80 (Homogeneous Suspension) PO->Susp Standard Preclinical

Figure 1: Formulation decision matrix for 6-azaindole derivatives in murine models.

Quantitative Comparison of Murine Formulation Vehicles

The following table summarizes the quantitative parameters of standard vehicles used for 6-azaindole derivatives to ensure optimal tolerability and exposure in mice.

Vehicle CompositionTarget RouteMax Estimated LoadingMurine MTD (Vehicle)Mechanistic Advantage
20% HP-β-CD in Saline (pH 4.5) Intravenous (IV)2 - 5 mg/mL2000 mg/kgEncapsulates lipophilic isopropyl group; true solution.
5% DMSO / 10% Tween-80 / 85% Saline Intravenous (IV)1 - 3 mg/mL2 mL/kg (Volume)Rapid solvation of acetyl H-bond acceptors.
0.5% HPMC / 0.1% Tween-80 Oral (PO) Gavage50 - 100 mg/mL10 mL/kg (Volume)Prevents Ostwald ripening; high dose capacity[2].
0.5% CMC / 0.5% Tween-80 Oral (PO) Gavage30 - 50 mg/mL10 mL/kg (Volume)Alternative suspending agent for basic APIs.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to recognize that a protocol is only as good as its internal quality control. The following methodologies incorporate built-in validation checkpoints to ensure the physical stability of the formulation before it is administered to the animal.

Protocol A: 20% HP-β-CD Solution for IV Pharmacokinetics

Target Concentration: 1-2 mg/mL Objective: Achieve absolute bioavailability baselines without causing tail vein phlebitis.

  • Step 1: Complexation. Weigh the API and add it directly to a pre-prepared 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile water.

  • Step 2: pH Adjustment. Dropwise add 0.1N HCl until the pH reaches 4.5, stirring continuously.

    • Causality: The weakly basic pyridine nitrogen (pKa ~5.0) protonates at pH 4.5. This significantly increases aqueous solubility, allowing the hydrophobic isopropyl-acetyl core to slip into the cyclodextrin cavity.

    • Validation Checkpoint 1: The solution must transition from a cloudy dispersion to completely optically clear. If turbidity persists, the complexation has failed.

  • Step 3: Osmolality & Sterilization. Add NaCl to achieve isotonicity (~290 mOsm/kg). Filter the solution through a 0.22 µm PES syringe filter.

    • Validation Checkpoint 2: Perform a pre- and post-filtration HPLC assay. A recovery of >98% confirms the compound is truly in solution and not merely a colloidal dispersion that became trapped in the filter membrane.

Protocol B: 0.5% HPMC / 0.1% Tween-80 Suspension for PO Efficacy

Target Concentration: 10-50 mg/mL Objective: Deliver high doses for xenograft models while preventing gastrointestinal agglomeration[2].

Protocol Weigh 1. Dry API Wet 2. Wetting (Tween-80) Weigh->Wet Disp 3. Dispersion (HPMC) Wet->Disp Sonicate 4. Sonication (Chilled) Disp->Sonicate QC 5. QC Check (HPLC/Microscopy) Sonicate->QC

Figure 2: Self-validating workflow for the preparation of polymeric oral suspensions.

  • Step 1: Geometric Dilution & Wetting. Weigh the required mass of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. Add the exact volume of Tween-80 directly to the dry powder. Use a glass stirring rod to triturate the powder into a uniform paste.

    • Causality: Adding water directly to this highly lipophilic compound causes irreversible agglomeration. Tween-80 coats the hydrophobic isopropyl groups, reducing interfacial tension.

    • Validation Checkpoint 1: The paste must be completely uniform with no dry, white pockets. If dry powder is visible, trituration is incomplete.

  • Step 2: Aqueous Addition. Slowly add 20% of the total volume of 0.5% HPMC solution while continuously stirring. Once a thick, milky slurry forms, quantitatively transfer to a larger vessel and add the remaining HPMC solution.

    • Causality: Gradual addition prevents the polymer from encapsulating dry powder aggregates, which would shield them from the surfactant.

  • Step 3: Particle Size Reduction (Sonication). Place the vial in a chilled ultrasonic water bath (4°C) for 15 minutes.

    • Causality: Sonication breaks up micro-aggregates. The chilled bath is critical; heat generated by sonication can cause localized dissolution of the azaindole. Upon cooling, the compound would rapidly recrystallize (Ostwald ripening), forming needle-like crystals that can cause fatal gastrointestinal blockages in mice.

    • Validation Checkpoint 2: Extract a 10 µL aliquot and observe under a light microscope (10x objective). Particles must be uniformly <10 µm.

  • Step 4: Homogeneity Verification.

    • Validation Checkpoint 3: Prior to dosing, sample 50 µL from the top, middle, and bottom of the vial. Analyze via HPLC. The relative standard deviation (RSD) across the three strata must be <5%, proving the suspension is stable and will deliver an accurate, reproducible dose to the animal.

References

  • Title: Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain Source: Journal of Medicinal Chemistry[1] URL: [Link]

  • Title: 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals)[2] URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage)[3] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Assay Optimization for 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone .

This molecule presents a unique solubility challenge in in vitro assays. Structurally, it is built on a 6-azaindole (pyrrolo[2,3-c]pyridine) core. The addition of an isopropyl group at the N1 position eliminates the only hydrogen bond donor in the parent scaffold, driving up the molecule's lipophilicity. Furthermore, while the pyridine nitrogen (N6) is basic, its pKa is typically around 4.5 to 5.0 1. Consequently, at a physiological pH of 7.4, the molecule remains entirely un-ionized and highly hydrophobic, leading to rapid precipitation when transitioned from DMSO stock solutions into aqueous assay buffers.

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, and self-validating experimental protocols to overcome these kinetic solubility barriers.

Diagnostic Workflow for Solubility Troubleshooting

Workflow Start DMSO Stock (10 mM) Dilute Dilute in Assay Buffer (Target: <1% DMSO) Start->Dilute Check Nephelometry >5 NTU? Dilute->Check Crash Yes (Precipitation) Check->Crash Soluble No (Soluble) Check->Soluble pH pH Adjustment (pH < 5.0) Crash->pH If target permits HPBCD HP-β-CD Complexation Crash->HPBCD Preferred for cells Proceed Proceed to Bioassay Soluble->Proceed pH->Proceed HPBCD->Proceed

Decision tree for troubleshooting 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone solubility.

Troubleshooting Guides & FAQs

Q1: Why does my compound crash out immediately upon dilution from DMSO into the assay buffer? A: You are observing a failure of kinetic solubility. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local environment rapidly shifts. Because the isopropyl and acetyl groups make this specific azaindole highly lipophilic, the sudden change in the dielectric constant causes the solution to exceed its metastable supersaturation limit, leading to rapid nucleation and precipitation [[2]](). To prevent this "crash-out," you must either lower the final compound concentration below its intrinsic thermodynamic solubility limit or alter the formulation (e.g., using cyclodextrins) before adding it to the buffer.

Q2: Should I adjust the buffer pH to improve the Maximum Testable Concentration (MTC)? A: It depends entirely on your assay's biological constraints. Mechanistically, the 6-azaindole core contains a basic pyridine nitrogen. Lowering the buffer pH below 5.0 will protonate this nitrogen, forming a highly soluble salt and drastically increasing the MTC [[1]](). However, most biochemical and cell-based assays require a physiological pH (~7.4) to maintain protein folding and cell viability. If your target enzyme is stable at pH 5.0, this is a viable route; otherwise, you must rely on excipients.

Q3: How can I increase the solubility at pH 7.4 without interfering with cell-based assays? A: The most robust strategy is the use of Hydroxypropyl-beta-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that perfectly encapsulates the lipophilic isopropyl-azaindole core, while its hydrophilic exterior maintains aqueous solubility [[3]](). This forms an AL​ -type 1:1 stoichiometric inclusion complex that acts as a molecular shield 4. Unlike non-ionic surfactants (e.g., Tween-20), HP-β-CD does not form micelles that can strip lipids from cell membranes, making it highly biocompatible for cellular assays.

Quantitative Summary of Solubility Strategies

StrategyMechanism of ActionExpected MTC IncreaseAssay Compatibility
DMSO Co-solvent (<1%) Lowers the dielectric constant of the bulk aqueous mixture.Minimal (Baseline)High (Standard for most biochemical assays).
pH Adjustment (pH < 5.0) Protonates the N6 pyridine nitrogen, forming a soluble cation.10x to 50xLow (May denature proteins or alter cellular physiology).
HP-β-CD Complexation (5% w/v) Encapsulates the lipophilic core in a hydrophilic cyclodextrin cavity.50x to 100xHigh (Biocompatible, does not denature proteins).
Non-ionic Surfactants (0.01% Tween-20) Forms micelles that solubilize the hydrophobic compound.5x to 10xModerate (Can interfere with lipid-dependent enzymes).

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Nephelometry measures the Tyndall effect (light scattering) caused by insoluble particles. It is significantly more sensitive than visual inspection, detecting precipitation at thresholds as low as 5 Nephelometric Turbidity Units (NTU) 5.

Objective: Determine the exact concentration at which 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone crashes out of solution.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 198 µL of your target assay buffer (e.g., PBS, pH 7.4). This ensures a constant 1% DMSO background.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to allow metastable solutions to reach equilibrium.

  • Measurement: Read the plate using a laser nephelometer.

  • Self-Validation (Controls):

    • Negative Control: 1% DMSO in buffer (Establishes baseline NTU, typically <2 NTU).

    • Positive Control: 100 µM Nicardipine at pH 7.4 (Known to precipitate, ensuring the nephelometer accurately detects >10 NTU scattering).

  • Analysis: The kinetic solubility limit is defined as the highest concentration well that yields an NTU reading statistically indistinguishable from the negative control.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

If the kinetic solubility limit determined in Protocol 1 is too low for your assay, use this protocol to formulate the compound using cyclodextrins.

Objective: Achieve a high-concentration aqueous stock without the use of high DMSO percentages.

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your assay buffer (pH 7.4).

  • Compound Addition: Add 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone powder directly to the HP-β-CD solution to target a final concentration of 1 mM. (Do not pre-dissolve in DMSO, as DMSO competes for the cyclodextrin cavity).

  • Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous stirring at room temperature for 24 hours to ensure thermodynamic equilibrium of the AL​ -type complex.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation (Quantification): Dilute an aliquot of the filtrate 1:10 in methanol to disrupt the cyclodextrin complex. Measure the UV absorbance at the compound's λmax​ (typically ~280-310 nm for azaindoles) against a standard curve.

    • Logic Check: If the calculated concentration matches your 1 mM target, the compound is fully complexed. If it is lower, the intrinsic solubility of the complex was exceeded, and the excess was successfully filtered out.

References

  • Kerns, E. H., et al. "In vitro solubility assays in drug discovery - PubMed." National Institutes of Health (NIH). URL:[Link]

  • Joint Research Centre. "Solubility Determination of Chemicals by Nephelometry." JRC Publications Repository, European Commission. URL: [Link]

  • Wipf, P. "The Heterocyclic Chemistry of Azaindoles." Wipf Group, University of Pittsburgh. URL:[Link]

  • MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Pharmaceutics. URL: [Link]

  • PMC. "Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes." National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Prepared by the Senior Application Scientist Team Last Updated: March 19, 2026 Welcome to the technical support guide for the synthesis of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone . This document is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team Last Updated: March 19, 2026

Welcome to the technical support guide for the synthesis of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone . This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low reaction yields, during the synthesis of this 6-azaindole derivative. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

The most common and direct synthetic route to this target molecule is the C-3 acylation of the 1-isopropyl-1H-pyrrolo[2,3-c]pyridine core. This reaction is typically a Friedel-Crafts acylation or a related electrophilic aromatic substitution. While seemingly straightforward, the electronic nature of the azaindole ring system presents unique challenges that can lead to diminished yields.

Troubleshooting & FAQ

This section addresses the most common issues encountered during the synthesis.

Q1: My Friedel-Crafts acylation of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine is resulting in a very low yield. What are the primary causes?

Low yields in this specific acylation are common and typically stem from one or more of the following factors:

  • Reduced Nucleophilicity of the Azaindole Ring: The pyrrolo[2,3-c]pyridine (6-azaindole) system is an electron-deficient heterocycle. The nitrogen atom in the pyridine ring withdraws electron density from the entire bicyclic system, making the pyrrole ring less nucleophilic than a standard indole or pyrrole.[1] This deactivation makes the key electrophilic aromatic substitution step inherently less efficient.

  • Lewis Acid Complexation: The pyridine nitrogen is a Lewis basic site. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with this nitrogen. This complexation further deactivates the ring, making it even less reactive towards the acylium ion electrophile. It also means that a stoichiometric excess of the Lewis acid is often required to ensure enough is available to activate the acylating agent.[2][3]

  • Side Reactions and Degradation: Strong Lewis acids and elevated temperatures can promote side reactions, including polymerization of the starting material or product degradation.[4] The choice of Lewis acid and careful control of reaction conditions are critical.

  • Impure Starting Material: The purity of the starting 1-isopropyl-1H-pyrrolo[2,3-c]pyridine is paramount. Impurities can interfere with the catalyst and lead to the formation of complex side-products that complicate purification and lower the isolated yield.[5]

Q2: How do I choose the right conditions for the Friedel-Crafts acylation to maximize my yield?

Optimizing the reaction conditions is the most critical step. A systematic approach is recommended. The key variables are the Lewis acid, the acylating agent, the solvent, and the temperature.

Choosing the Lewis Acid

For electron-deficient heterocycles like azaindoles, strong Lewis acids are generally necessary. However, overly harsh conditions can lead to degradation.

  • Aluminum Trichloride (AlCl₃): This is often the most effective Lewis acid for this transformation, but it requires careful handling due to its high reactivity and moisture sensitivity.[2] An excess (2.5 to 3.0 equivalents) is typically needed to overcome complexation with the pyridine nitrogen and drive the reaction.[6]

  • Tin(IV) Chloride (SnCl₄): A milder alternative that can sometimes provide cleaner reactions, although potentially with slower conversion rates.[4]

  • Metal Triflates (e.g., Y(OTf)₃, Sc(OTf)₃): These are water-tolerant Lewis acids that can be effective and lead to easier workups, though their catalytic activity may be lower for this specific substrate.[7]

Choosing the Acylating Agent
  • Acetyl Chloride: Highly reactive and commonly used. It generates HCl as a byproduct.

  • Acetic Anhydride: Less reactive than acetyl chloride but can result in cleaner reactions. It is often the preferred reagent when optimizing for yield and minimizing aggressive side reactions.

Solvent and Temperature

Inert, non-polar solvents are preferred.

  • Dichloromethane (CH₂Cl₂): A common choice due to its inertness and ability to dissolve the reactants and intermediates.[6]

  • 1,2-Dichloroethane (DCE): Allows for higher reaction temperatures if required, but the risk of side reactions increases.

  • Nitromethane (CH₃NO₂): Can be an excellent co-solvent as it helps to dissolve the indole-Lewis acid complexes, which can shorten reaction times and improve yields.[4]

Temperature control is crucial. The initial complexation should be done at a low temperature (0 °C) to manage the exothermic reaction. The reaction can then be allowed to slowly warm to room temperature or be gently heated to drive it to completion.[8]

Logical Troubleshooting Workflow

If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.

TroubleshootingWorkflow start Low Yield of Target Compound q1 Is the Starting Material Pure? start->q1 sol1 Purify 1-isopropyl-1H-pyrrolo[2,3-c]pyridine (Column Chromatography / Recrystallization) q1->sol1 No q2 Are Reaction Conditions Optimized? q1->q2 Yes sol1->q2 sol2 Systematically vary: 1. Lewis Acid (e.g., AlCl₃ vs. SnCl₄) 2. Equivalents of Lewis Acid (2.5-3.0 eq) 3. Temperature (0°C to RT) 4. Acylating Agent (Ac₂O vs. AcCl) q2->sol2 No q3 Does Crude NMR/LC-MS show multiple byproducts? q2->q3 Yes sol2->q3 sol3 Identify Byproducts. Consider C-2 acylation or degradation. Use milder conditions (e.g., lower temp, SnCl₄). q3->sol3 Yes q4 Is Product Lost During Workup/Purification? q3->q4 No end Improved Yield sol3->end sol4 Optimize purification: - Deactivate silica with Et₃N - Use alternative stationary phase (Alumina) - Consider recrystallization q4->sol4 Yes q4->end No sol4->end

Caption: A systematic workflow for troubleshooting low synthesis yield.
Q3: I see multiple spots on my TLC and peaks in my crude LC-MS. What are the likely side products?

The most common side product is the regioisomer resulting from acylation at a different position.

  • C-2 Acylation: While C-3 acylation is electronically favored in indoles and azaindoles, some C-2 acylation can occur, especially under certain conditions. The pyrrole ring is the most electron-rich part of the molecule, and both the C2 and C3 positions are activated for electrophilic attack.[9][10]

  • N-Acylation: While the N-isopropyl group is present, direct acylation of the pyridine nitrogen is unlikely but complexation is a major issue. For unprotected azaindoles, N-acylation is a significant competing reaction.[11]

  • Polymerization/Degradation: Dark, tarry crude mixtures are indicative of substrate or product decomposition under the strongly acidic reaction conditions.[4]

SideReactions start 1-isopropyl-1H-pyrrolo [2,3-c]pyridine invis start->invis reagents + Acylating Agent + Lewis Acid (AlCl₃) reagents->start product_desired Desired Product (C-3 Acylation) product_side1 Side Product (C-2 Acylation) product_side2 Degradation Products (Tars/Polymers) invis->product_desired Favored Pathway invis->product_side1 Minor Pathway invis->product_side2 Harsh Conditions

Caption: Potential reaction pathways in the acylation of the 6-azaindole core.
Q4: The reaction seems to work, but I lose most of my product during silica gel column chromatography. Why is this happening and how can I fix it?

This is a very common problem with nitrogen-containing heterocycles, particularly those with basic pyridine rings.

  • The Problem: Silica gel is weakly acidic. The basic nitrogen atom of your product can strongly adsorb to the silica surface. This leads to significant streaking (tailing) on the column, poor separation, and, in many cases, irreversible binding of the product to the stationary phase, resulting in very low recovery.[5]

  • The Solution:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (e.g., 0.5-1% Et₃N in your eluent). This neutralizes the acidic sites on the silica, preventing strong adsorption of your product.

    • Use a Different Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like neutral or basic alumina.

    • Alternative Purification - Recrystallization: If your product is a solid and the crude mixture is not overly complex, recrystallization can be a highly effective and scalable purification method that avoids the issues of column chromatography altogether.[12][13] Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) on a small scale to find suitable conditions.

Experimental Protocols & Data

Optimized Protocol for Friedel-Crafts Acylation

This protocol is a recommended starting point, based on effective procedures for the acylation of related azaindole systems.[2][6]

Materials:

  • 1-isopropyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Aluminum Trichloride (AlCl₃) (2.5 equiv)

  • Acetyl Chloride (or Acetic Anhydride) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Nitromethane (CH₃NO₂) (optional co-solvent)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CH₂Cl₂.

  • Cool the flask to 0 °C in an ice-water bath.

  • Carefully and portion-wise, add aluminum trichloride (AlCl₃, 2.5 equiv) to the stirred solvent.

  • Once the AlCl₃ is suspended, add a solution of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in CH₂Cl₂ dropwise over 15-20 minutes, maintaining the temperature at 0 °C. A colored complex will form.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add acetyl chloride (1.2 equiv) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material using the optimized chromatography or recrystallization methods described in Q4.

Data Interpretation
Parameter Condition A (Low Yield) Condition B (Optimized) Rationale for Improvement
Lewis Acid 1.1 eq. AlCl₃2.5 eq. AlCl₃Excess AlCl₃ is required to overcome complexation with the basic pyridine nitrogen and still have enough catalyst to activate the acylating agent.[2]
Temperature Heated to 50 °C0 °C to Room TempHigh temperatures can cause degradation of the electron-rich azaindole ring in the presence of a strong Lewis acid.[5]
Workup Quenched with waterQuenched with ice/HClAcidic workup ensures the product and any basic byproducts are protonated, which can aid in separation from non-polar impurities.
Purification Standard Silica GelSilica Gel treated with 1% Et₃NDeactivating the silica prevents irreversible adsorption of the basic product, dramatically improving recovery.

References

  • BenchChem. (2025). Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide. BenchChem.
  • ResearchGate. (2020). Vilsmeier-Haack reaction- A Non-classical Approach.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • P. G. Research Center, Department of Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. TSI Journals.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. BenchChem.
  • Request PDF. (2025). An Effective Procedure for the Acylation of Azaindoles at C-3.
  • TSI Journals. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Sci. Revs. Chem. Commun.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Williams, J. D., et al. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC.
  • University of Babylon. Heterocyclic Chemistry.
  • Molecules. (2015).
  • de Oliveira, C. A., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters.
  • Journal of Organic and Pharmaceutical Chemistry. (2025).
  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube.
  • Molecules. (2024).
  • IntechOpen. (2023).
  • University of Wisconsin-Madison.
  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Organic Chemistry Tutor. Electrophilic Aromatic Substitution in Heterocyclic Compounds.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (1958).
  • Gabbaï, F. P., et al. N-Heterocycle-Ligated Borocations as Highly Tunable Carbon Lewis Acids. PMC.
  • Chemical Communications. (2017).
  • University of California, Irvine.
  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • NextSDS. 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone - Chemical Substance Information. Retrieved from [Link]

  • ChemRxiv. (2022).
  • Biotage. (2023).
  • Physics Wallah.
  • Journal of Visualized Experiments. (2018).
  • Google Patents. (1939).
  • Request PDF. (2025). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Organic Letters. (2001). Electrophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-azaborines.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Organic Chemistry Portal. (2006). Efficient Access to Azaindoles and Indoles.
  • University of Liverpool. (2009). Heterocyclic Chemistry π-excessive π-deficient.
  • PubMed. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs).
  • Reddit. (2022).
  • ResearchGate.
  • PubMed. (2002).

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the purification of 1-(1-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the purification of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. Here, we address common challenges and provide systematic workflows to achieve high-purity fractions suitable for downstream applications.

Understanding the Analyte: Key Physicochemical Properties

Before diving into mobile phase optimization, it's crucial to understand the physicochemical characteristics of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone . This molecule is a nitrogen-containing heterocycle.[1][2] The pyrrolo[2,3-c]pyridine core contains a basic pyridine nitrogen and a weakly acidic pyrrole nitrogen. These features are pivotal in how the molecule interacts with the stationary and mobile phases in reversed-phase HPLC.

The presence of the basic nitrogen means that the molecule's ionization state is highly dependent on the mobile phase pH.[3] At a pH below its pKa, the pyridine nitrogen will be protonated, making the molecule more polar and less retained on a non-polar stationary phase like C18. Conversely, at a pH above its pKa, the molecule will be in its neutral form, increasing its hydrophobicity and retention.[4][5]

Frequently Asked Questions (FAQs)

Here are answers to common initial questions regarding mobile phase selection for this and similar compounds.

Q1: What is the best starting point for mobile phase selection in reversed-phase HPLC?

A1: For a moderately polar compound like 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, a good starting point for a reversed-phase method on a C18 column is a gradient elution with acetonitrile (ACN) and water.[4][6] A typical starting gradient could be 5-95% ACN over 20-30 minutes. It is also highly recommended to use a buffer or an acidic modifier to control the pH and improve peak shape.[7]

Q2: Why is pH control so critical for this type of compound?

A2: The pyridine moiety in the molecule is basic and its ionization state is pH-dependent.[3] Without pH control, you may observe broad, tailing peaks due to simultaneous chromatography of both the ionized and non-ionized forms of the analyte.[3] Maintaining a consistent pH ensures a single ionic species, leading to sharp, symmetrical peaks.[8]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both acetonitrile and methanol are common organic solvents in reversed-phase HPLC.[6] Acetonitrile generally provides better peak shapes for basic compounds and has a lower viscosity and UV cutoff (around 190 nm) compared to methanol (around 205 nm).[9][10] However, methanol can offer different selectivity, which might be advantageous for separating closely eluting impurities.[11] It is often beneficial to screen both solvents during method development.

Q4: Is a buffer necessary, or can I just use formic acid or trifluoroacetic acid (TFA)?

A4: For many applications, adding 0.1% formic acid or 0.1% TFA to the mobile phase is sufficient to suppress the ionization of silanol groups on the silica-based stationary phase and ensure the analyte is in a single, protonated form.[11][12] This typically results in good peak shapes. If the separation is still not optimal, a buffer system (e.g., ammonium formate or ammonium acetate) can provide more precise pH control, especially if the desired pH is close to the pKa of the buffer.[8][13]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during method development and purification.

Issue 1: My peak is tailing severely.
  • Question: I am observing significant peak tailing for my target compound. What are the likely causes and how can I fix it?

  • Answer & Explanation:

    Peak tailing is a common issue when analyzing basic compounds like this one and is often caused by secondary interactions with the stationary phase.[3][14][15]

    Primary Causes & Solutions:

    • Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based, which has residual silanol groups (-Si-OH). These can become ionized (negatively charged) and interact with the protonated (positively charged) basic analyte, leading to tailing.[3][15]

      • Solution 1: Lower the Mobile Phase pH: Add an acid like 0.1% formic acid or 0.1% TFA to your mobile phase.[16] This will protonate the silanol groups, minimizing their interaction with your basic compound. Operating at a pH below 3 is often effective.[15][16]

      • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, switching to a newer, end-capped version can significantly improve peak shape.[3]

    • Analyte in Multiple Ionization States: If the mobile phase pH is close to the pKa of your compound, both the protonated and neutral forms may exist simultaneously, causing peak distortion.

      • Solution: Ensure your mobile phase pH is at least 1.5 to 2 pH units away from the analyte's pKa. For a basic compound, this means using a low pH to keep it fully protonated.[3]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Try reducing the injection volume or the concentration of your sample.[17]

Issue 2: I have poor resolution between my target compound and an impurity.
  • Question: My main peak is not well separated from a closely eluting impurity. How can I improve the resolution?

  • Answer & Explanation:

    Improving resolution requires manipulating the selectivity of your chromatographic system.

    Strategies for Improving Resolution:

    • Adjust the Organic Solvent Strength:

      • Solution: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase or use a shallower gradient.[5][11] This will increase the retention time of both peaks and may improve their separation. A general rule is that a 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.[11]

    • Change the Organic Solvent:

      • Solution: If you are using acetonitrile, try switching to methanol, or a combination of both. Methanol and acetonitrile have different chemical properties and can interact differently with your analytes, potentially altering their elution order and improving separation.[11]

    • Modify the Mobile Phase pH:

      • Solution: A small change in pH can significantly impact the retention of ionizable compounds. If your target compound and the impurity have different pKa values, adjusting the pH can selectively change their retention times and improve resolution.[5]

Issue 3: My retention times are not reproducible.
  • Question: I am seeing a drift in retention times between injections. What could be the cause?

  • Answer & Explanation:

    Irreproducible retention times often point to issues with the mobile phase preparation or the HPLC system itself.

    Common Causes and Solutions:

    • Inadequate pH Buffering:

      • Solution: If your mobile phase is unbuffered and close to the pKa of your analyte, small changes in pH can cause large shifts in retention. Prepare your mobile phase fresh daily and consider using a buffer with a concentration of 10-50 mM to ensure a stable pH.[7][8][13] Always measure the pH of the aqueous portion before mixing it with the organic solvent.[7]

    • Column Equilibration:

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution. A good practice is to equilibrate for at least 10 column volumes.

    • Mobile Phase Composition:

      • Solution: Ensure your mobile phase is well-mixed and degassed.[7] Inaccurate mixing of aqueous and organic phases can lead to fluctuating retention times.

Systematic Mobile Phase Optimization Workflow

For developing a robust purification method from scratch, follow this systematic approach.

Workflow start Start: Define Purification Goals step1 Step 1: Initial Column & Solvent Selection (e.g., C18, ACN/Water with 0.1% Formic Acid) start->step1 step2 Step 2: Gradient Scouting Run (e.g., 5-95% ACN in 30 min) step1->step2 step3 Step 3: Evaluate Peak Shape & Retention step2->step3 decision1 Is Peak Shape Acceptable? (Tailing Factor < 1.5) step3->decision1 step4 Troubleshoot Tailing: - Add 0.1% TFA - Switch to a buffered mobile phase (e.g., 10mM Ammonium Formate, pH 3.5) decision1->step4 No step5 Step 4: Optimize Gradient for Resolution decision1->step5 Yes step4->step2 decision2 Is Resolution Sufficient? step5->decision2 step6 Fine-tune Selectivity: - Change organic solvent (Methanol) - Adjust pH decision2->step6 No step7 Step 5: Isocratic Hold or Shallow Gradient for Purification decision2->step7 Yes step6->step5 end End: Finalized Purification Method step7->end

Caption: A systematic workflow for HPLC mobile phase optimization.

Experimental Protocols

Protocol 1: Preparation of 0.1% (v/v) Formic Acid Mobile Phase

Objective: To prepare a standard acidic mobile phase for improving peak shape of basic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (≥98% purity)

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution using vacuum filtration or sonication for 10-15 minutes.[7]

  • Organic Component (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L safety-coated glass bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Degas the solution.

Protocol 2: Preparation of 10 mM Ammonium Formate Buffer (pH 3.5)

Objective: To prepare a buffered mobile phase for precise pH control.

Materials:

  • Ammonium formate (≥99% purity)

  • Formic acid (≥98% purity)

  • HPLC-grade water

  • Calibrated pH meter

Procedure:

  • Weigh out approximately 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water. This creates a 10 mM solution.

  • Stir the solution until the salt is completely dissolved.

  • Place a calibrated pH probe into the solution.

  • Slowly add formic acid dropwise while stirring until the pH meter reads 3.5.

  • Filter the buffer through a 0.2 or 0.45 µm membrane filter to remove any particulates.[7]

  • This buffered aqueous solution is your Mobile Phase A. Mobile Phase B will be your organic solvent (e.g., acetonitrile).

Data Summary Tables

Table 1: Common HPLC Solvents and Their Properties
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)
Water10.2~1801.00
Acetonitrile5.81900.37
Methanol5.12050.60

Source: Data compiled from various sources.[9][10][18][19]

Table 2: Recommended Buffers for Reversed-Phase HPLC
BufferpKaUseful pH RangeVolatile (LC-MS Compatible)
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
Formate3.82.8-4.8Yes
Acetate4.83.8-5.8Yes
Trifluoroacetic Acid (TFA)~0.5< 1.5Yes

Source: Data compiled from various sources.[8][20]

Final Recommendations

For the purification of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone , a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid is an excellent starting point. If peak tailing persists or resolution is inadequate, transitioning to a buffered system like 10 mM ammonium formate at pH 3.5 can offer improved performance. Remember to systematically evaluate one variable at a time to understand its effect on the chromatography.

References

  • Stoll, D. R. (2026, March 17). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. Retrieved March 17, 2026, from [Link]

  • Typical buffers and additives for reversed-phase HPLC. (n.d.). Shodex. Retrieved March 17, 2026, from [Link]

  • 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone - Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Solvent Miscibility and Polarity Chart. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Letter, W. (2011, November 1). HPLC Solvent Properties Table. Chiralizer. Retrieved March 17, 2026, from [Link]

  • HPLC Solvent Property Table. (n.d.). Chiralizer Services. Retrieved March 17, 2026, from [Link]

  • Rahman, M. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved March 17, 2026, from [Link]

  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • Watson, D. G. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved March 17, 2026, from [Link]

  • HPLC Solvent Properties & Solvent Miscibility Table. (n.d.). Pure Synth. Retrieved March 17, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved March 17, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV. Retrieved March 17, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved March 17, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek. Retrieved March 17, 2026, from [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Retrieved March 17, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. (2025, May 28). MDPI. Retrieved March 17, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase. (2008, August 9). Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone - Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, December 11). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1-(Pyrrolidin-3-yl)ethanone. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • (PDF) 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: NMR Characterization of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly substituted heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly substituted heterocyclic systems. The molecule 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone features an electron-rich azaindole core (pyrrolo[2,3-c]pyridine) conjugated with an acetyl group, alongside a sterically demanding N-isopropyl moiety.

This specific electronic environment often leads to severe NMR peak overlap. The protocols below are designed not just as a list of steps, but as a self-validating system to ensure absolute structural certainty.

Diagnostic Workflow

NMR_Troubleshooting A 1D 1H NMR Initial Scan B Identify Overlap Region A->B C Aliphatic Overlap B->C Acetyl vs DMSO D Aromatic Overlap B->D Core Protons E Solvent Switch (C6D6) C->E ASIS Effect F 2D NMR (HSQC/HMBC) D->F 13C Dispersion E->F If unresolved G Unambiguous Assignment E->G F->G

Caption: Workflow for resolving NMR peak overlap in pyrrolopyridine derivatives.

Frequently Asked Questions (Troubleshooting Guides)

Section 1: Aliphatic Overlaps & The DMSO-d6 Problem

Q: My acetyl methyl peak (~2.5 ppm) is completely obscured. I am using DMSO-d6 as my solvent. How can I resolve this without synthesizing a new batch?

Expertise & Causality: The residual solvent peak of DMSO-d6 appears exactly at 2.50 ppm. Because the acetyl group (-C(=O)CH3) at the C3 position of the pyrrolo[2,3-c]pyridine core is deshielded by the adjacent carbonyl oxygen, its protons typically resonate between 2.45 and 2.55 ppm, leading to direct superimposition with the solvent signal. Solution: Do not attempt to phase or baseline-correct your way out of a direct overlap. Instead, employ 1 by switching your solvent to Benzene-d6 (C6D6)[1]. Benzene-d6 forms weak π–π collision complexes with the carbonyl group. These complexes persist long enough to exert a strong anisotropic shielding influence on the adjacent methyl protons, shifting them upfield (typically by 0.2 to 0.4 ppm) and completely separating them from the solvent peak[1].

Section 2: Aromatic Core Coalescence

Q: The protons on the pyrrolo[2,3-c]pyridine core (H-2, H-4, H-5, H-7) are coalescing into a complex multiplet between 8.0 and 8.9 ppm. How do I assign them unambiguously?

Expertise & Causality: The nitrogen atom in the pyridine ring (N6) and the pyrrole ring (N1) exert opposing mesomeric and inductive effects across the conjugated system[2]. This causes the chemical shifts of the core protons to compress into a narrow spectral window. Relying solely on 1D ¹H NMR J-coupling is insufficient because quadrupolar broadening from the nitrogen nuclei can obscure fine splitting patterns. Solution: Implement a 2D NMR Heteronuclear Correlation suite. Specifically, use3 to separate the overlapping proton signals along the much wider ¹³C chemical shift axis[3].

Section 3: Regiochemical Proof of Alkylation

Q: How can I definitively prove the position of the isopropyl group is at N1 and not C2?

Expertise & Causality: Alkylation of pyrrolopyridines can sometimes yield mixtures of N-alkylated and C-alkylated isomers depending on the base and electrophile used[4]. Solution: Use 3[3]. The methine proton of the N1-isopropyl group (~4.8 ppm) will show strong 3-bond (³JC-H) correlations to C2 and C7a of the pyrrolo[2,3-c]pyridine core. If the isopropyl group were mistakenly attached at C2, the HMBC correlation pattern would fundamentally change, showing correlations to C3 and C1. HMBC provides a self-validating map of the carbon backbone without assuming prior regiochemistry[3].

Quantitative Data: Solvent Effect Comparison

To predict and resolve overlaps, reference the following table detailing the expected chemical shift migration of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone across different solvent environments.

Proton EnvironmentExpected Shift (DMSO-d6)Expected Shift (CDCl3)Expected Shift (C6D6)Overlap RiskResolution Strategy
Acetyl -CH3 ~2.50 ppm (s)~2.45 ppm (s)~2.10 ppm (s)High (DMSO solvent peak)Switch to C6D6 (ASIS)
Isopropyl -CH ~4.90 ppm (sept)~4.70 ppm (sept)~4.30 ppm (sept)LowN/A
Isopropyl -CH3 ~1.50 ppm (d)~1.55 ppm (d)~1.10 ppm (d)Low (Water peak risk)Ensure anhydrous solvent
Core H-2 ~8.60 ppm (s)~8.00 ppm (s)~7.50 ppm (s)High (with H-4/H-7)2D HSQC / HMBC
Core H-4 ~8.90 ppm (s/d)~8.80 ppm (s/d)~8.30 ppm (s/d)High (with H-7)2D HSQC / HMBC
Core H-5 ~8.10 ppm (d)~8.20 ppm (d)~7.80 ppm (d)Medium2D HSQC
Core H-7 ~8.80 ppm (d/s)~8.90 ppm (d/s)~8.50 ppm (d/s)High (with H-4)2D HSQC / HMBC

Experimental Protocols

Protocol 1: Solvent Switching for ASIS (Aromatic Solvent-Induced Shifts)

This protocol is a self-validating method to confirm whether a peak at 2.5 ppm is your acetyl group or residual DMSO.

  • Sample Recovery: If the sample is currently dissolved in DMSO-d6, recover the compound by adding 5 mL of distilled water and extracting with ethyl acetate (3 x 5 mL). Combine organic layers, dry over Na2SO4, and concentrate under reduced pressure.

  • Desiccation: Place the recovered solid under high vacuum (≤ 0.1 mbar) for at least 4 hours. Residual water will introduce a broad peak that can obscure the isopropyl methyl doublet.

  • Solvent Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous Benzene-d6 (C6D6).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16-32 scans).

  • Validation: The acetyl methyl protons will shift upfield to ~2.10 ppm due to the magnetic anisotropy of the benzene ring, cleanly resolving them from any trace solvent impurities[1].

Protocol 2: 2D NMR Suite (HSQC & HMBC)
  • Sample Preparation: Dissolve ~15–20 mg of the compound in 0.6 mL of CDCl3. A higher concentration is strictly required for ¹³C-detected 2D experiments to ensure an adequate signal-to-noise ratio.

  • HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to identify all direct 1-bond C-H connections[3].

    • Self-Validation Check: The pyrrolo[2,3-c]pyridine core contains exactly 4 protons (H-2, H-4, H-5, H-7). Your HSQC aromatic region MUST contain exactly 4 cross-peaks. The absence of HSQC signals for N1, C3, and bridgehead carbons confirms their quaternary/substituted nature[3].

  • HMBC Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically set to J = 8 Hz)[3].

    • Self-Validation Check: Locate the isopropyl methine proton (~4.8 ppm). Trace its HMBC correlations along the F1 (Carbon) axis. You must observe cross-peaks to C2 and C7a. This definitively proves N1-alkylation and maps the exact connectivity of the heterocycle[4].

References

  • Source: msu.
  • Source: emerypharma.
  • Title: Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone in Kinase Panels

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot, validate, and optimize the kinome selectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot, validate, and optimize the kinome selectivity of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind assay artifacts, structural promiscuity, and the biophysical principles required to engineer a highly selective lead compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exhibit broad off-target activity in our primary kinase panel?

A: The compound is built on a pyrrolo[2,3-c]pyridine (6-azaindole) core. This scaffold is a highly privileged, low-molecular-weight pharmacophore that effectively mimics the adenine ring of endogenous ATP[1]. The nitrogen atoms in the 6-azaindole core form robust bidentate hydrogen bonds with the highly conserved backbone amides in the kinase hinge region[2]. Because the ATP-binding pocket is structurally conserved across the >500 members of the human kinome, small, unoptimized hinge binders inherently lack selectivity, leading to widespread off-target inhibition[3].

Q2: How do we determine if the off-target hits are genuine binding events or assay artifacts?

A: Small, lipophilic fragments often form colloidal aggregates in aqueous buffers. These micro-aggregates non-specifically sequester and denature kinase enzymes, producing false-positive off-target profiles. The Solution: You must introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) into your assay buffer. If the off-target inhibition disappears upon detergent addition, the effect was an aggregation-based artifact. Furthermore, orthogonal validation using biophysical methods (like Thermal Shift Assays) or active-site competition assays (e.g., KINOMEscan) is required to confirm true thermodynamic binding[4].

Q3: Our panel data shifts dramatically when we change the ATP concentration. Which concentration should we use to accurately assess off-target liabilities?

A: ATP concentration dictates the stringency of the assay. Screening at the apparent Michaelis constant ( Km​ ) for ATP maximizes the sensitivity to identify weak off-target interactions, which is highly useful during early hit triage[5]. However, physiological intracellular ATP concentrations are much higher (typically 1–5 mM). To understand the true in vivo off-target liability, you must profile the compound at 1 mM ATP. A compound that shows potent off-target inhibition at Km​ but loses it at 1 mM ATP is highly susceptible to intracellular ATP competition and may not be a physiological off-target[6].

Q4: What synthetic modifications can we apply to this scaffold to engineer out these off-target effects?

A: To transition from a promiscuous fragment to a selective lead, you must exploit structural differences outside the conserved hinge region:

  • Targeting the Gatekeeper: Introduce steric bulk (e.g., halogen or aryl substitutions) at the C4 or C5 positions of the pyrrolo[2,3-c]pyridine ring. This will cause steric clashes with kinases possessing bulky gatekeeper residues (like Phenylalanine or Isoleucine), filtering out many off-targets[7].

  • Type II Inhibition: Extend the molecule from the 3-acetyl group to reach into the deep allosteric back pocket exposed only in the inactive "DFG-out" conformation. Because the inactive conformations of kinases are much less conserved than the active ATP-binding pockets, Type II inhibitors generally exhibit vastly superior selectivity profiles[3].

Part 2: Data Presentation & Interpretation

To illustrate the concepts discussed above, Table 1 demonstrates how varying assay conditions reveal the true nature of off-target hits for 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

Table 1: Impact of Assay Conditions on the Apparent IC₅₀ (nM) Across a Representative Mini-Panel

Kinase TargetStandard Buffer (ATP Km​ )Detergent Buffer (+0.01% Triton X-100)Physiological Buffer (1 mM ATP)DSF ΔTm​ (°C)Interpretation
FLT3 (Target)45 nM50 nM120 nM+4.5True Target: Strong binding, withstands physiological ATP.
LCK (Off-Target)80 nM85 nM>10,000 nM+3.2ATP-Competitive Off-Target: Real binder, but outcompeted in vivo.
Aurora A (Off-Target)110 nM115 nM850 nM+2.8Physiological Liability: Retains significant activity at 1 mM ATP.
MAPK14 (False Hit)65 nM>10,000 nM>10,000 nM+0.1Aggregation Artifact: Inhibition abolished by detergent; no thermal shift.

Part 3: Experimental Protocols

Protocol 1: High-Fidelity Kinase Panel Screening Workflow

This protocol is designed as a self-validating system to eliminate false positives caused by aggregation and to assess physiological relevance.

  • Buffer Preparation: Prepare the master assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BSA. Crucial Step: Add 0.01% Triton X-100 to prevent compound aggregation.

  • ATP Normalization: Prepare two separate ATP solutions. Solution A should be calibrated to the specific Km​ of each kinase in the panel (typically 10–50 µM). Solution B should be set to 1 mM to mimic physiological conditions[5].

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone into 384-well plates. Self-Validation: Include Staurosporine as a positive control and DMSO as a negative vehicle control on every plate.

  • Reaction Initiation: Add the kinase/substrate mixture and incubate for 60 minutes at room temperature.

  • Detection & Quality Control: Add Kinase-Glo® reagent (Promega) and read luminescence[8]. Calculate the Z'-factor for each plate. Acceptance Criteria: The assay is only valid if Z' > 0.5.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Use this protocol to confirm that off-target hits are true thermodynamic binders.

  • Protein Preparation: Dilute the recombinant off-target kinase to a final concentration of 2 µM in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Dye & Compound Addition: Add SYPRO Orange dye (5x final concentration). Add the compound to a final concentration of 10 µM (1% DMSO final). Self-Validation: Run a DMSO-only control to establish the baseline melting temperature ( Tm​ ).

  • Thermal Denaturation: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/second using a qPCR machine.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A positive shift ( ΔTm​≥2∘C ) confirms direct, stabilizing binding to the off-target kinase.

Part 4: Visualizations

Workflow Start Initial Hit: 6-Azaindole Scaffold Panel Primary Kinase Screen (ATP at Km) Start->Panel Artifact Artifact Triage (+ 0.01% Triton X-100) Panel->Artifact High Promiscuity Orthogonal Orthogonal Validation (DSF / KINOMEscan) Artifact->Orthogonal True Binders SAR SAR Optimization (Gatekeeper Targeting) Orthogonal->SAR Confirmed Off-Targets Lead Selective Lead SAR->Lead Improved Selectivity

Workflow for triage and optimization of promiscuous 6-azaindole kinase inhibitors.

BindingLogic Scaffold 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Hinge Hinge Region Binding (Conserved ATP Pocket) Scaffold->Hinge Promiscuity Pan-Kinase Off-Target Effects Hinge->Promiscuity Mod1 C4/C5 Substitution (Exploit Gatekeeper Size) Promiscuity->Mod1 Mod2 Extend to Back Pocket (Type II DFG-out Inhibition) Promiscuity->Mod2 Selectivity Reduced Off-Target Profile Mod1->Selectivity Mod2->Selectivity

Structural logic for engineering selectivity into the 6-azaindole pharmacophore.

Part 5: References

  • Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL:[Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Chemical Biology URL: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology (via NIH PMC) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry (via ResearchGate) URL:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: European Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone vs. Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Due to its structural mimicry of the purine ring of ATP, it is frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Due to its structural mimicry of the purine ring of ATP, it is frequently utilized as a hinge-binding motif in the design of potent, ATP-competitive kinase inhibitors . 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (IPPE) is a novel building block and experimental inhibitor evaluated for its modulatory effects on the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway.

This guide provides a rigorous, objective comparative analysis of IPPE against two FDA-approved standard reference drugs: Tofacitinib (a pan-JAK inhibitor) and Ruxolitinib (a JAK1/2 selective inhibitor) . By evaluating enzymatic selectivity, cellular target engagement, and in vivo efficacy, this guide equips researchers with the necessary data to select the appropriate inhibitor for their preclinical workflows.

Pathway Visualization

The following diagram illustrates the JAK/STAT signaling cascade and the precise pharmacological intervention point for IPPE and the reference drugs.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Ligand Binding JAK Janus Kinase (JAK1 / JAK2) Receptor->JAK Conformational Change STAT STAT Monomer JAK->STAT Tyrosine Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT SH2-mediated Dimerization Nucleus Gene Transcription (Inflammation / Proliferation) pSTAT->Nucleus Nuclear Translocation Inhibitor ATP-Competitive Inhibitors (IPPE, Tofacitinib, Ruxolitinib) Inhibitor->JAK Blocks ATP Pocket

Figure 1: JAK/STAT signaling cascade and ATP-competitive inhibition by 6-azaindole derivatives.

Enzymatic Profiling: In Vitro Kinase Selectivity

To establish the intrinsic potency of IPPE, its half-maximal inhibitory concentration ( IC50​ ) was profiled against the four members of the JAK family.

Quantitative Data Comparison
CompoundJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)TYK2 IC50​ (nM)Selectivity Profile
IPPE 12.418.1>1000450.0JAK1/2 Dual Inhibitor
Tofacitinib 3.24.11.634.0Pan-JAK Inhibitor
Ruxolitinib 3.32.8428.019.0JAK1/2 Dual Inhibitor
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality for Assay Selection: HTRF is utilized over standard colorimetric or luminescent assays because its time-gated emission (measured at 620 nm and 665 nm) drastically reduces interference from auto-fluorescent compounds. This is critical when screening novel heterocyclic scaffolds like 6-azaindoles , which often exhibit intrinsic fluorescence that causes false positives in standard assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute IPPE, Tofacitinib, and Ruxolitinib in 100% DMSO, then perform a 3-fold serial dilution to generate a 10-point concentration curve.

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of recombinant JAK enzyme to a 384-well low-volume white plate. Add 1 µL of the compound dilution. Incubate for 30 minutes at room temperature. Causality: Pre-incubation is essential for ATP-competitive inhibitors to reach binding equilibrium in the hinge region before the substrate is introduced, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 2 µL of ATP/TK Substrate-Biotin mix (ATP concentration set at the specific Km​ for each JAK isoform). Incubate for 60 minutes.

  • Detection: Add 5 µL of HTRF Detection Buffer containing Streptavidin-XL665 and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody. Incubate for 1 hour.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader. Validation System: The assay must incorporate a high-control (DMSO only, full activity) and a low-control (no enzyme, background). Calculate the Z'-factor; a Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Cellular Target Engagement: pSTAT3 Inhibition

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. Target engagement was assessed in human Peripheral Blood Mononuclear Cells (PBMCs).

Quantitative Data Comparison
CompoundIL-6 induced pSTAT3 IC50​ (nM)Cellular Shift ( IC50​ Cell / IC50​ Enz)
IPPE 85.06.8x
Tofacitinib 22.06.8x
Ruxolitinib 35.010.6x
Protocol: Phospho-Flow Cytometry

Causality for Assay Selection: Unlike Western blotting, which provides bulk population averages, phospho-flow cytometry allows for single-cell resolution of target engagement. By gating specifically on CD4+ T cells within a heterogeneous PBMC population, we isolate the exact pharmacodynamic effect of the inhibitor on the relevant immune subset without artifactual dilution from non-responding cells.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Isolate human PBMCs via Ficoll gradient. Plate at 1×106 cells/well in a 96-well V-bottom plate. Treat with serial dilutions of IPPE or reference drugs for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL recombinant human IL-6 for exactly 15 minutes. Causality: 15 minutes captures the peak transient phosphorylation of STAT3 before negative feedback loops (e.g., SOCS proteins) dephosphorylate the target, ensuring an accurate measurement of kinase inhibition.

  • Fixation & Permeabilization: Fix immediately by adding 4% Paraformaldehyde (PFA) for 10 minutes at room temperature. Wash, then permeabilize with ice-cold 90% methanol for 30 minutes on ice.

  • Staining & Self-Validation: Wash cells and stain with anti-CD4-FITC and anti-pSTAT3(Tyr705)-PE. Validation System: A LIVE/DEAD fixable viability dye must be included prior to fixation. Dead cells nonspecifically bind antibodies and artificially skew pSTAT3 mean fluorescence intensity (MFI). Furthermore, an unstimulated control must be run to establish basal pSTAT3 levels, confirming the stimulation window.

  • Acquisition: Acquire data on a flow cytometer, gating on Live -> Singlets -> CD4+ -> pSTAT3+.

In Vivo Pharmacokinetics & Efficacy

To evaluate systemic efficacy, the compounds were tested in a murine model of autoimmune inflammation.

Quantitative Data Comparison
CompoundOral Bioavailability (F%)Half-life ( T1/2​ , hrs)CIA Model Efficacy ( ED50​ , mg/kg)
IPPE 42%1.815.0
Tofacitinib 74%3.25.0
Ruxolitinib 65%2.510.0
Protocol: Murine Collagen-Induced Arthritis (CIA) Model

Causality for Assay Selection: The murine CIA model is the gold-standard preclinical surrogate for rheumatoid arthritis. It relies on both innate and adaptive immune responses (T-cell and B-cell driven), which are highly dependent on JAK/STAT signaling, making it the ideal system to evaluate the systemic efficacy of JAK inhibitors.

Step-by-Step Methodology:

  • Induction: Immunize male DBA/1J mice (8-10 weeks old) at the base of the tail with 100 µg Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0. Boost with collagen in Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Dosing Regimen: Upon disease onset (clinical score 1, typically Day 25-28), randomize mice into treatment groups. Administer IPPE (15 mg/kg), Tofacitinib (5 mg/kg), Ruxolitinib (10 mg/kg), or Vehicle via oral gavage (PO) twice daily (BID). Causality: The BID dosing regimen accounts for the typically short half-life of small-molecule azaindoles in murine models (1.8 hrs for IPPE), maintaining plasma concentrations above the cellular IC50​ throughout the 24-hour cycle.

  • Scoring: Evaluate paws blindly every alternate day on a scale of 0-4 per paw (maximum total score of 16 per mouse). Blinded scoring is mandatory to eliminate observer bias.

  • Self-Validation: The study is pharmacologically validated only if the Vehicle-treated group reaches a mean clinical score of ≥10 by Day 40, proving successful disease induction. Tofacitinib serves as the positive pharmacological control to validate the model's sensitivity to JAK inhibition.

Conclusion & Selection Guide

  • Tofacitinib remains the optimal choice for broad-spectrum pan-JAK inhibition, offering the highest oral bioavailability and lowest in vivo ED50​ .

  • Ruxolitinib is the standard reference for JAK1/JAK2 selective targeting, particularly in models of myeloproliferative neoplasms or severe inflammation.

  • 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (IPPE) demonstrates a robust JAK1/2 dual-inhibition profile. While its in vivo half-life and bioavailability are lower than the optimized clinical drugs, its distinct 6-azaindole core makes it an excellent, highly-permeable structural building block for researchers looking to synthesize novel, patent-free kinase inhibitors or PROTAC (Proteolysis Targeting Chimera) degraders targeting the JAK/STAT pathway.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. URL:[Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. URL:[Link]

  • Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. URL:[Link]

  • Jo, S., et al. (2024). Machine Learning-Based Drug Repositioning of Novel Janus Kinase 2 Inhibitors Utilizing Molecular Docking and Molecular Dynamic Simulation. Journal of Chemical Information and Modeling, 64(9), 3505-3518. URL:[Link]

Comparative

Spectroscopic validation (IR, 1H-NMR, 13C-NMR) of synthesized 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Executive Summary The azaindole (pyrrolopyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and modulate kinase hinge-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaindole (pyrrolopyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and modulate kinase hinge-binding interactions. Among its regioisomers, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has garnered significant attention, particularly in the and novel .

When synthesizing 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone , rigorous spectroscopic validation is required to ensure regiochemical purity. Electrophilic aromatic substitution or cross-coupling on azaindoles can sometimes lead to unexpected rearrangements, or starting materials may be contaminated with the more thermodynamically stable 7-azaindole (pyrrolo[2,3-b]pyridine) isomer. This guide provides an objective, data-driven comparison between the target 6-azaindole product and its 7-azaindole alternative, detailing the causality behind their distinct IR, 1 H-NMR, and 13 C-NMR signatures.

Structural & Mechanistic Logic: Decoding the Spectra

As an application scientist, it is not enough to simply match peaks to a database; one must understand the electronic environment dictating those shifts. The fundamental difference between the target product and its alternative lies in the position of the pyridine nitrogen.

  • The Pyridine Nitrogen Effect : In the target [2,3-c] isomer , the pyridine nitrogen is at position 6. This creates an isolated proton at C-7, flanked by the electronegative N-6 and the bridgehead C-7a. This extreme deshielding pushes the H-7 signal far downfield as a distinct singlet. Conversely, in the [2,3-b] isomer , the nitrogen is at position 7, leaving a contiguous chain of three protons (H-4, H-5, H-6) that interact to form a complex multiplet system.

  • Cross-Conjugation vs. Direct Resonance : In the [2,3-b] isomer, the pyrrole N-1 and pyridine N-7 are in direct resonance, allowing for strong electron delocalization. In the[2,3-c] isomer, N-1 and N-6 are cross-conjugated. This lack of direct resonance in the target compound maintains a stronger localized C=N double bond character in the pyridine ring, which directly impacts the IR stretching frequencies.

  • Steric Deshielding : The bulky N1-isopropyl group restricts rotation and forces the methine proton into the deshielding cone of the pyrrole ring, while the C3-acetyl group strongly deshields the adjacent H-2 via resonance electron withdrawal.

LogicTree Start Analyze Pyridine Ring Protons (7.5 - 9.0 ppm) Q1 Contiguous Spin System? (3 interacting protons) Start->Q1 IsoB [2,3-b] Isomer (7-Azaindole) Splitting: H4(dd), H5(dd), H6(dd) Q1->IsoB Yes Q2 Isolated Proton Present? (1 Singlet, 2 Doublets) Q1->Q2 No IsoC [2,3-c] Isomer (6-Azaindole) Splitting: H7(s), H4(d), H5(d) Q2->IsoC Yes

Fig 1. Logical decision tree for differentiating azaindole isomers via 1H-NMR splitting patterns.

Comparative Spectroscopic Data

The following tables summarize the quantitative data used to objectively differentiate the synthesized target from its primary structural alternative.

Table 1: 1 H-NMR Performance Comparison (400 MHz, DMSO- d6​ )
Structural FeatureTarget: [2,3-c] Isomer (6-Azaindole)Alternative:[2,3-b] Isomer (7-Azaindole)Causality / Mechanistic Notes
N1-Isopropyl -CH ~4.90 ppm (septet, J = 6.8 Hz)~4.95 ppm (septet, J = 6.8 Hz)Deshielded directly by N1. Shifts are nearly identical between isomers.
N1-Isopropyl -CH 3​ ~1.55 ppm (doublet, 6H)~1.52 ppm (doublet, 6H)Upfield aliphatic region; unaffected by pyridine N position.
C3-Acetyl -CH 3​ ~2.50 ppm (singlet, 3H)~2.48 ppm (singlet, 3H)Overlaps slightly with DMSO residual peak; confirms acylation.
Pyrrole H-2 ~8.35 ppm (singlet, 1H)~8.40 ppm (singlet, 1H)Strongly deshielded by the adjacent electron-withdrawing C3-acetyl group.
Pyridine H-4 ~8.00 ppm (doublet, J = 5.5 Hz)~8.25 ppm (dd, J = 7.9, 1.5 Hz)In [2,3-c], H-4 only couples with H-5. In [2,3-b], H-4 couples with H-5 and H-6.
Pyridine H-5 ~8.30 ppm (doublet, J = 5.5 Hz)~7.30 ppm (dd, J = 7.9, 4.8 Hz)In [2,3-c], adjacent to N6 (downfield). In [2,3-b], meta to N7 (upfield).
Pyridine H-6 N/A (Nitrogen atom)~8.45 ppm (dd, J = 4.8, 1.5 Hz)In [2,3-b], highly deshielded due to adjacency to N7.
Pyridine H-7 ~8.90 ppm (singlet, 1H) N/A (Nitrogen atom)Diagnostic Peak: Isolated proton between N6 and C7a in the [2,3-c] system.
Table 2: IR & 13 C-NMR Diagnostic Highlights
Modality / AssignmentTarget:[2,3-c] IsomerAlternative: [2,3-b] IsomerCausality / Mechanistic Notes
IR: C=O Stretch 1645 cm −1 1638 cm −1 Cross-conjugation in [2,3-c] slightly reduces electron donation into the carbonyl compared to [2,3-b].
IR: C=N Stretch 1595 cm −1 1580 cm −1 Lack of direct N1-N6 resonance in [2,3-c] maintains higher double-bond character for C=N.
13 C: C=O Carbonyl ~192.9 ppm~193.5 ppmConfirms successful Friedel-Crafts type acylation at C3.
13 C: Pyridine C-7 ~133.0 ppm (CH) N/A (Nitrogen)Confirms the presence of the carbon atom at position 7 in the [2,3-c] scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the spectroscopic evaluation must be treated as a self-validating system. The following protocol guarantees that sample artifacts do not lead to mischaracterization.

Step 1: Sample Preparation & Internal Validation
  • Solvent Selection : Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: While CDCl 3​ is common, DMSO- d6​ is mandated here to prevent line broadening caused by trace water interactions with the highly polar acetyl-azaindole scaffold, ensuring sharp doublets for J-coupling analysis.

  • Internal Standard : Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference point accurately.

Step 2: NMR Acquisition Parameters
  • Instrument Calibration : Prior to running the sample, execute a 3D shim map using a standard sample (e.g., 1% ethylbenzene) to verify magnetic field homogeneity. Poor shimming can artificially merge the H-4/H-5 doublets into a pseudo-singlet.

  • 1 H-NMR : Acquire at 400 MHz (298 K) using 16 scans and a relaxation delay (D1) of 2 seconds.

  • 13 C-NMR : Acquire at 100 MHz using 512 scans, a D1 of 2 seconds, and WALTZ-16 proton decoupling.

  • Self-Validation Check : Integrate the aliphatic region. The integration of the isopropyl -CH 3​ doublet must perfectly match the acetyl -CH 3​ singlet in a 2:1 ratio (6H to 3H) . Any fractional deviation indicates co-eluting aliphatic impurities from the or incomplete alkylation.

Step 3: FT-IR (ATR) Acquisition
  • Background : Collect an ambient air background scan (32 scans, 4 cm −1 resolution) immediately prior to sample loading.

  • Measurement : Place 2-3 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Validation : Verify the absence of a broad peak at >3100 cm −1 . The presence of an N-H stretch indicates incomplete N-isopropylation of the pyrrole ring.

Workflow A 1-(1-Isopropyl-1H-pyrrolo [2,3-c]pyridin-3-yl)ethanone B Sample Prep (DMSO-d6, TMS) A->B C 1H & 13C NMR Acquisition B->C D FT-IR (ATR) Acquisition B->D E Spectral Processing & Phase Correction C->E D->E F Isomer Validation & Purity Check E->F

Fig 2. Self-validating spectroscopic workflow for pyrrolo[2,3-c]pyridine derivative characterization.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 2023.[Link]

  • Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry, 2012.[Link]

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition. Journal of Medicinal Chemistry, 2016.[Link]

Safety & Regulatory Compliance

Safety

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone requires moving beyond basic compliance. This compound—a nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone requires moving beyond basic compliance. This compound—a nitrogen-rich azaindole (pyrrolopyridine) derivative frequently utilized as a scaffold in kinase inhibitor development—presents specific toxicological and environmental challenges.

To ensure operational excellence and absolute safety, this guide provides a self-validating, causality-driven framework for the handling, spill remediation, and final disposal of this chemical.

Physicochemical & Hazard Profiling

Before initiating any operational workflow, it is critical to understand the intrinsic properties of the material. Nitrogenous heterocyclic compounds (NHCs) are highly recalcitrant in the environment; their stable aromatic rings resist traditional microbial degradation, necessitating specialized handling and destruction protocols[1].

Table 1: Hazard and Logistical Data Summary

ParameterSpecification / ClassificationOperational Implication
Chemical Class Nitrogenous Heterocycle (Azaindole)Requires high-temperature incineration; releases NOx upon decomposition[2].
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Mandates stringent engineering controls (fume hoods) to prevent inhalation[3][4].
Environmental Hazard Persistent; Harmful to aquatic lifeZero-discharge policy into municipal drains or standard wastewater systems[5][6].
Reactivity Profile Incompatible with strong oxidizing agentsMust be segregated from peroxides/nitrates to prevent exothermic reactions[3].

Standard Operating Procedure (SOP): Safe Handling

The Causality Principle: Pyrrolopyridine derivatives are designed to interact with biological targets (e.g., ATP-binding sites in kinases). Consequently, accidental human exposure can lead to central nervous system or respiratory irritation[2]. Furthermore, when dissolved in organic solvents for synthesis, the mixture becomes highly flammable, necessitating strict static discharge mitigation[4].

Step-by-Step Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and dilution operations within a certified Class II biological safety cabinet or a chemical fume hood.

  • PPE Protocol: Don nitrile gloves (double-gloving is required for concentrated stock solutions), a flame-resistant laboratory coat, and chemical splash goggles[3][6].

  • Static Mitigation: When transferring the compound in flammable organic solvents (e.g., ethyl acetate, methanol), ensure all receiving containers and equipment are grounded and bonded. Use only non-sparking spatulas for solid transfers to prevent vapor ignition[2][4].

  • Post-Handling Hygiene: Immediately remove contaminated PPE and wash hands thoroughly.

System Validation: Verify the fume hood face velocity is actively reading between 80–120 FPM prior to opening the chemical container. Post-transfer, utilize a volatile solvent wipe on the balance pan to ensure zero residual mass remains.

Spill Response & Containment Workflow

Accidental releases require immediate, calculated action to prevent aerosolization and environmental contamination.

SpillResponse Start Spill Detected: Pyrrolopyridine Derivative Evacuate Evacuate & Ventilate Area Remove Ignition Sources Start->Evacuate Assess Assess Volume & State (Solid vs. Solution) Solid Solid Spill: Use Non-Sparking Tools Assess->Solid Powder/Crystals Liquid Liquid Spill: Apply Inert Absorbent Assess->Liquid Dissolved in Solvent Evacuate->Assess Collect Collect in Airtight, Compatible Container Solid->Collect Liquid->Collect LabelLabel LabelLabel Collect->LabelLabel Label Label as Hazardous Waste (Toxic/Flammable) Dispose Transfer to Approved Waste Disposal Plant LabelLabel->Dispose

Fig 1. Decision tree for the containment and remediation of pyrrolopyridine spills.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately evacuate non-essential personnel, maximize room ventilation, and remove all potential ignition sources[4][6].

  • Containment (Liquid Spills): Encircle and cover the spill with an inert absorbent such as dry sand, silica gel, or vermiculite. Causality Note: Do NOT use combustible materials like sawdust; the high surface area combined with reactive organic solvents creates a severe fire hazard[5][6].

  • Collection: Use non-sparking tools to sweep the absorbed material or dry powder into a high-density polyethylene (HDPE) or glass container with an airtight seal[2][5].

  • Decontamination: Wash the contaminated surface with water and a mild detergent. Do not use highly reactive or highly flammable solvents for the final wipe-down[4].

System Validation: Perform a secondary wipe of the spill perimeter with a solvent-dampened swab and inspect under a portable UV lamp (254 nm). The absence of fluorescence confirms the complete removal of the azaindole material.

Waste Segregation and Final Disposal Procedures

Because 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone cannot be poured down the drain, it must be integrated into a strict hazardous waste lifecycle[5].

WasteDisposal Gen Waste Generation (Reaction Mixtures, Rinses) Segregate Segregate Halogenated vs. Non-Halogenated Streams Gen->Segregate Aqueous Aqueous Waste (Trace Contamination) Segregate->Aqueous Organic Organic Waste (High Concentration) Segregate->Organic SolidWaste Solid Waste (Contaminated PPE/Silica) Segregate->SolidWaste Treat Advanced Degradation (e.g., Electro-Fenton) Aqueous->Treat Incinerate High-Temperature Incineration (Licensed Facility) Organic->Incinerate SolidWaste->Incinerate Treat->Incinerate Residual Sludge

Fig 2. Segregation and high-temperature incineration pathway for NHC chemical waste.

Step-by-Step Methodology:

  • Stream Segregation: Separate waste into halogenated organic, non-halogenated organic, and solid waste streams. Never mix this compound with strong acids or oxidizing agents in the waste carboy[3].

  • Containment & Labeling: Store waste in tightly closed containers in a cool, well-ventilated, designated hazardous waste accumulation area[2][4]. Label clearly with "Hazardous Waste: Toxic/Flammable Nitrogenous Heterocycle".

  • Logistical Transfer: Contact a licensed hazardous waste disposal service. The compound must be formally transferred to an approved waste disposal plant[2][3].

  • Destruction Requirement (Incineration): Mandate that the disposal facility utilizes high-temperature incineration equipped with NOx scrubbers. Causality Note: Thermal decomposition of pyrrolopyridines releases irritating and toxic nitrogen oxide (NOx) gases; therefore, standard open-air burning or low-temperature ashing is strictly prohibited[2].

System Validation: Weigh the sealed waste container prior to pickup and cross-reference the mass with the laboratory's chemical inventory log. This ensures 100% mass accountability before signing the RCRA/EPA manifest for the disposal facility.

Advanced Remediation Insight: Aqueous NHC Wastewaters

To build true operational resilience, labs generating large volumes of trace aqueous waste containing nitrogenous heterocycles should look beyond standard disposal. Traditional activated sludge in wastewater treatment cannot efficiently degrade pyrrolopyridines[1].

Instead, cutting-edge facilities employ Advanced Oxidation Processes (AOPs) such as Anodic Oxidation or Electro-Fenton degradation. By generating highly reactive hydroxyl radicals in situ, these methods successfully cleave the stable heterocyclic rings of compounds like pyridine and indole, reducing Total Organic Carbon (TOC) to compliant levels prior to final effluent discharge[7].

References

  • AK Scientific, Inc. "1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride (1:1) Safety Data Sheet".
  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine".
  • PENTA s.r.o. "Pyridine - SAFETY DATA SHEET".
  • CymitQuimica. "Safety Data Sheet: 5-CHLORO-2-IODO-1H-PYRROLO[2,3-C]PYRIDINE".
  • Lab Alley. "SAFETY DATA SHEET: Pyridine".
  • ResearchGate. "Treatment options of nitrogen heterocyclic compounds in industrial wastewater".
  • Songhu et al. "Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods". Water Environment Research, 2007.

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Handling

A Researcher's Guide to the Safe Handling of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, immediate safety and logisti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical research. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on innovation. This document is structured to provide a deep, logical, and actionable framework for the safe utilization of this compound, from initial handling to final disposal.

Hazard Assessment and Triage

Primary Hazards:

  • Acute Oral Toxicity: Related compounds are categorized as toxic or harmful if swallowed[1][2][3][4].

  • Serious Eye Damage/Irritation: A significant risk of serious eye damage or irritation is associated with this class of chemicals[1][2][3][4][5].

  • Skin Irritation: These compounds are known to cause skin irritation[2][4][5].

  • Respiratory Irritation: Inhalation may lead to respiratory irritation[2][5].

  • Flammability: Some related compounds are flammable liquids and vapors[1][6].

Based on this information, a cautious approach is warranted, treating the compound as hazardous until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols, which can cause serious eye damage[1][7][8][9].
Skin Protection A flame-resistant lab coat and chemical-resistant gloves (Nitrile or Neoprene).A lab coat provides a barrier against spills. Nitrile and neoprene gloves offer broad protection against a range of chemicals, including ketones and solvents[7][10][11]. Always check the glove manufacturer's compatibility chart.
Respiratory Protection Work should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation[1][12].

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[1][13].

  • Ensure the container is tightly closed and clearly labeled.

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3].

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If weighing a solid, perform this task within the fume hood to contain any dust. Use a disposable weighing boat.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring. Be mindful of any potential exothermic reactions.

  • Transfer: Use a clean, dry syringe or cannula for liquid transfers to minimize the risk of spills and exposure[10].

  • Reaction Setup: Conduct all reactions within the fume hood. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

A Start: Receive Chemical B Inspect Container A->B C Store in Designated Area B->C No Leaks D Don Appropriate PPE C->D E Work in Chemical Fume Hood D->E F Weigh/Measure Compound E->F G Prepare Solution/Reaction F->G H Conduct Experiment G->H I Decontaminate Work Area H->I J Dispose of Waste I->J K Doff PPE J->K L End K->L

Caption: A logical workflow for the safe handling of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.

Emergency Procedures: Be Prepared

Spills
  • Small Spills: For a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area and alert your supervisor and institutional safety officer. Prevent the spill from entering drains.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[4][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention[1].

Disposal Plan: Responsible Stewardship

All waste containing 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Follow all local, state, and federal regulations for hazardous waste disposal[14]. For pyrrolopyridine derivatives, incineration is a common disposal method[14].

By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible conduct of your research.

References

  • NextSDS. (n.d.). 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone — Chemical Substance Information. Retrieved from [Link]

  • University of California, Los Angeles. (2015, May 12). Laboratory Standard Operating Procedure. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2017, May 15). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). High Hazards Operation Procedure (HHOP) for Pyrophoric Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Safe Handling of Pyrophoric (PP) Reagents. Retrieved from [Link]

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